Ptpn22-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H22ClNO6 |
|---|---|
Poids moléculaire |
503.9 g/mol |
Nom IUPAC |
3-[(E)-2-(3-chlorophenyl)ethenyl]-2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]-6-hydroxy-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C28H22ClNO6/c29-18-3-1-2-16(12-18)4-11-21-22-13-23(28(33)34)24(31)14-25(22)36-27(21)17-5-9-20(10-6-17)35-15-26(32)30-19-7-8-19/h1-6,9-14,19,31H,7-8,15H2,(H,30,32)(H,33,34)/b11-4+ |
Clé InChI |
XSMRNXIWRYIUHF-NYYWCZLTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Ptpn22-IN-2: A Technical Guide to its Role in TCR Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling, playing a pivotal role in maintaining immune homeostasis. Dysregulation of PTPN22 function is strongly associated with various autoimmune diseases. Ptpn22-IN-2, also identified as Compound 8b-19, is a small molecule inhibitor of PTPN22. This technical guide provides an in-depth overview of this compound, its mechanism of action within the TCR signaling pathway, and its potential as a modulator of T-cell function. This document consolidates available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction to PTPN22 in TCR Signaling
The T-cell receptor (TCR) signaling cascade is a fundamental process in the adaptive immune response. Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell, a series of intracellular signaling events are initiated, leading to T-cell activation, proliferation, and effector function. PTPN22 acts as a crucial checkpoint in this pathway by dephosphorylating key signaling molecules, thereby dampening the T-cell response.
The primary substrates of PTPN22 in the TCR signaling pathway include the Src family kinase Lck (at tyrosine 394) and the ZAP70 kinase (at tyrosine 493). By removing activating phosphate (B84403) groups from these molecules, PTPN22 effectively raises the threshold for T-cell activation. This function is vital in preventing inappropriate immune responses to self-antigens and maintaining tolerance.
This compound: A Specific Inhibitor of PTPN22
This compound (Compound 8b-19) is a small molecule inhibitor designed to specifically target the catalytic activity of PTPN22. Its development is based on the optimization of a benzofuran (B130515) salicylic (B10762653) acid-based orthosteric inhibitor scaffold.[1]
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the active site of the PTPN22 phosphatase. This binding prevents PTPN22 from accessing and dephosphorylating its natural substrates within the TCR signaling pathway. The expected downstream effect of this compound in T-cells is the enhancement of TCR signaling, leading to a lower threshold for T-cell activation. This is predicted to result in increased phosphorylation of Lck and ZAP70, and consequently, augmented T-cell responses such as cytokine production and proliferation.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) | Reference |
| This compound (Compound 8b-19) | PTPN22 | 250 | [1] |
Further quantitative data regarding the specific effects of this compound on the phosphorylation of TCR signaling components and downstream functional outcomes are not yet publicly available in detail. The following sections on experimental protocols are based on established methods for studying PTPN22 and TCR signaling and can be adapted for the evaluation of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on the TCR signaling pathway.
In Vitro PTPN22 Inhibition Assay
This protocol is to determine the direct inhibitory effect of this compound on the enzymatic activity of PTPN22.
-
Reagents:
-
Recombinant human PTPN22 protein
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide corresponding to a PTPN22 substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add a fixed concentration of recombinant PTPN22 to each well of the 96-well plate.
-
Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for TCR Signaling in Jurkat Cells
This protocol is to assess the effect of this compound on the phosphorylation of key TCR signaling molecules in a T-cell line.
-
Cell Line: Jurkat T-cells (a human T-lymphocyte cell line)
-
Reagents:
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound (dissolved in DMSO)
-
T-cell activators: anti-CD3 and anti-CD28 antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Lck (Y394), anti-Lck, anti-phospho-ZAP70 (Y493), anti-ZAP70, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein assay reagent (e.g., BCA)
-
-
Procedure:
-
Culture Jurkat cells to a density of approximately 1x10^6 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short duration (e.g., 2, 5, 10 minutes).
-
Immediately after stimulation, place the cells on ice and wash with cold PBS.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using the primary and secondary antibodies to detect the phosphorylation status and total protein levels of Lck and ZAP70.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
TCR Signaling Pathway and the Role of PTPN22
References
PTPN22 Inhibition with Ptpn22-IN-2: A Technical Guide for Preclinical Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical application of Ptpn22-IN-2, a small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), in the burgeoning field of cancer immunotherapy. PTPN22 has emerged as a critical negative regulator of T-cell activation, making it a compelling target to enhance anti-tumor immunity. This document provides a comprehensive overview of the mechanism of action, key preclinical data, and detailed experimental protocols to aid in the design and execution of further research.
Introduction: PTPN22 as a Target in Cancer Immunotherapy
Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) is a lymphoid-specific phosphatase that plays a pivotal role in regulating T-cell receptor (TCR) signaling.[1] By dephosphorylating key signaling molecules such as Lck, ZAP70, and the CD3ζ chain, PTPN22 raises the threshold for T-cell activation, thereby maintaining immune homeostasis and preventing autoimmunity.[2] Interestingly, a gain-of-function variant of PTPN22 (R620W) is associated with an increased risk of autoimmune diseases but also confers protection against certain cancers.[1][3] This observation has spurred interest in PTPN22 as a therapeutic target for cancer. The inhibition of PTPN22 is hypothesized to lower the T-cell activation threshold, enabling a more robust immune response against tumor-associated antigens.[1][4]
This compound, also referred to in the literature as the small molecule inhibitor L-1, has been instrumental in the pharmacological validation of this hypothesis in preclinical settings.[1][5]
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of PTPN22.[1][4] By binding to the active site of the phosphatase, it prevents the dephosphorylation of its downstream targets within the TCR signaling cascade.[1] This leads to a sustained phosphorylation and activation of key kinases like Lck and ZAP70, ultimately resulting in enhanced T-cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[1] Beyond its effects on T-cells, PTPN22 inhibition has also been shown to reprogram tumor-associated macrophages (TAMs) towards a more pro-inflammatory, anti-tumor M1-like phenotype.[1][3]
Preclinical Data Summary
The preclinical efficacy of this compound (L-1) has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Activity and Pharmacokinetics of this compound (L-1)
| Parameter | Value | Reference |
| IC50 | 1.4 ± 0.2 µM | [4] |
| Ki | 0.50 ± 0.03 µM | [4] |
| Selectivity | >7-10 fold over 16 other phosphatases | [4] |
| Cmax (10 mg/kg, IP) | 1.11 µM | [4] |
| AUC (10 mg/kg, IP) | 4.55 µM·h | [4] |
Table 2: In Vivo Efficacy of this compound (L-1) Monotherapy in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Outcome | Key Findings | Reference |
| MC38 Colon Adenocarcinoma | This compound (L-1) | Significantly reduced tumor growth | Phenocopied the tumor growth inhibition observed in PTPN22 knockout mice. | [1][4] |
| CT26 Colon Carcinoma | This compound (L-1) | Significantly reduced tumor growth | Demonstrated efficacy in a second, distinct colon cancer model. | [1][4] |
Table 3: In Vivo Immuno-modulatory Effects of this compound (L-1)
| Tumor Model | Treatment Group | Immune Cell Population | Change | Reference |
| MC38 Colon Adenocarcinoma | This compound (L-1) | CD4+ T-cells | Increased Infiltration | [1] |
| CD8+ T-cells | Increased Infiltration | [1] | ||
| Tumor-Associated Macrophages (TAMs) | Increased Infiltration | [1] | ||
| M1-like TAMs (MHC-II expressing) | Increased Proportion | [1] |
Table 4: In Vivo Efficacy of this compound (L-1) in Combination with Anti-PD-1 Therapy
| Tumor Model | Treatment Groups | Outcome | Key Findings | Reference |
| MC38 Colon Adenocarcinoma | This compound (L-1) + anti-PD-1 | Superior tumor growth inhibition | Combination therapy was significantly more effective than either monotherapy. | [1][6] |
| CT26 Colon Carcinoma | This compound (L-1) + anti-PD-1 | Superior tumor growth inhibition | Synergistic anti-tumor effect observed in a second model. | [1][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Syngeneic Tumor Models
-
Cell Lines: MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) cell lines are commonly used.
-
Animals: 6-8 week old female C57BL/6 mice (for MC38) or BALB/c mice (for CT26) are utilized.
-
Tumor Implantation: 5 x 10^5 to 1 x 10^6 tumor cells in 100 µL of sterile PBS are injected subcutaneously into the flank of the mice.
-
This compound (L-1) Formulation and Administration:
-
A formulation using an emulsifier such as cremophor-EL may be required to improve solubility for in vivo administration.[1]
-
A typical dosing schedule is intraperitoneal (IP) injection of 10 mg/kg.[4] One reported regimen involved twice-daily injections for 5 consecutive days per week for two weeks, followed by once-daily injections for 5 consecutive days for one week.[1]
-
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers, with volume calculated using the formula: (Length x Width^2) / 2.
-
Combination Therapy: For studies involving checkpoint inhibitors, anti-mouse PD-1 antibody (e.g., clone RMP1-14) or an isotype control is administered via IP injection, typically at a dose of 200 µg per mouse on specified days post-tumor implantation.[1]
Isolation of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion:
-
Excise tumors from euthanized mice and mince them into small pieces.
-
Incubate the minced tumor tissue in a digestion buffer (e.g., RPMI with collagenase type IV and DNase I) for 30-60 minutes at 37°C with gentle agitation.
-
-
Cell Filtration and Red Blood Cell Lysis:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Lymphocyte Enrichment (Optional): For further purification, a density gradient centrifugation using Ficoll-Paque or Percoll can be performed.
Flow Cytometry Analysis of TILs
-
Cell Staining:
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies. A typical panel for assessing T-cell infiltration and activation in the context of PTPN22 inhibition may include:
-
Lineage markers: CD45, CD3, CD4, CD8, CD11b, F4/80
-
Activation/Exhaustion markers: CD69, PD-1, LAG-3, TIM-3, Ki-67
-
-
-
Intracellular Staining (for cytokines and transcription factors):
-
For cytokine analysis (e.g., IFN-γ, TNF-α), stimulate cells in vitro with a cell stimulation cocktail (containing PMA and ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours prior to staining.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular targets (e.g., FoxP3 for regulatory T-cells, Granzyme B for cytotoxicity).
-
-
Data Acquisition and Analysis: Acquire samples on a multicolor flow cytometer. Analyze the data using appropriate software (e.g., FlowJo), employing a sequential gating strategy to identify and quantify immune cell populations of interest.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound research.
Caption: PTPN22 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationship from PTPN22 inhibition to anti-tumor response.
References
- 1. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic inhibition of PTPN22 augments anticancer immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Structural Basis for PTPN22 Inhibitor Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular determinants governing the selectivity of inhibitors targeting Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22). PTPN22 is a critical negative regulator of T-cell signaling and a validated therapeutic target for autoimmune diseases and cancer immunotherapy. Understanding the principles of selective inhibition is paramount for the development of safe and effective PTPN22-targeted therapeutics.
Core Concepts in PTPN22 Inhibition
Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (Lyp), is a 105 kDa cytoplasmic phosphatase predominantly expressed in hematopoietic cells.[1] It plays a crucial role in setting the signaling threshold for T-cell activation by dephosphorylating key components of the T-cell receptor (TCR) signaling pathway, including Lck, ZAP70, and the CD3ζ chain.[2][3][4][5][6] Dysregulation of PTPN22 activity is strongly associated with numerous autoimmune diseases, making it a prime target for therapeutic intervention.[1][5]
The development of selective PTPN22 inhibitors is a key focus in drug discovery. High selectivity is crucial to avoid off-target effects, given the large and highly conserved family of protein tyrosine phosphatases. This guide will delve into the structural features of PTPN22 that are exploited by selective inhibitors, with a focus on the well-characterized inhibitor PTPN22-IN-1 (also known as L-1).
Quantitative Analysis of PTPN22 Inhibitors
The following table summarizes the quantitative data for PTPN22-IN-1 and other notable PTPN22 inhibitors, providing a comparative overview of their potency and selectivity.
| Inhibitor Name | Other Names | PTPN22 IC50 (µM) | PTPN22 Ki (µM) | Selectivity Profile | Mode of Inhibition |
| PTPN22-IN-1 | L-1 | 1.4[7][8] | 0.50 ± 0.03[7][9] | >7-10 fold selective over 16 other PTPs[7][9] | Competitive[9] |
| Compound 8b | 0.26 ± 0.01 | 0.110 ± 0.003 | >9-fold selective against a broad panel of PTPs | Competitive | |
| Compound 8b-19 | Essentially equipotent to 8b | Not Reported | Superior isozyme selectivity compared to 8b[10] | Not Reported | |
| L-107 | 0.630 | Not Reported | >10-fold selective over SHP2/PTP1B[11] | Not Reported | |
| L-107-8 | Not Reported | Not Reported | Enhanced cellular activity[11] | Not Reported | |
| Quercetin | 29.59 | 550 | Not Reported | Non-competitive[12] |
Structural Basis for Selectivity
The selectivity of PTPN22 inhibitors is achieved by exploiting unique structural features of the PTPN22 catalytic domain. While the active site is highly conserved among PTPs, surrounding regions offer opportunities for designing selective interactions.
The co-crystal structure of PTPN22 with inhibitor 8b reveals key interactions that contribute to its potency and selectivity. The inhibitor's carboxylic acid moiety forms hydrogen bonds with the side chains of Arg233 and Gln278, and the backbone of Cys231. The salicylic (B10762653) acid hydroxyl group interacts with the backbone amides of Ser228 and Ala229, and the Arg233 side chain. Furthermore, the benzofuran (B130515) and 2-phenyl rings engage in π-π stacking with Tyr60. A notable feature contributing to selectivity is that inhibitor 8b does not interact with a distal secondary binding pocket that is present in other phosphatases like PTP1B.
Allosteric inhibitors represent another avenue for achieving selectivity. These molecules bind to sites distinct from the active site, inducing conformational changes that inhibit catalytic activity. This approach can offer higher selectivity as allosteric sites are generally less conserved than active sites.
Signaling Pathways and Experimental Workflows
To understand the biological context of PTPN22 inhibition and the methods used to evaluate inhibitor efficacy, the following diagrams illustrate the PTPN22 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: PTPN22 negatively regulates TCR signaling.
Caption: Experimental workflow for PTPN22 inhibitor discovery.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PTPN22 inhibitors. Below are summarized protocols for key experiments.
Recombinant PTPN22 Expression and Purification
-
Cloning and Expression: The catalytic domain of human PTPN22 (e.g., residues 1-301) is cloned into an expression vector (e.g., pET) with a purification tag (e.g., His-tag). The construct is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
-
Protein Production: Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are incubated at a lower temperature (e.g., 16-20°C) overnight.
-
Lysis and Purification: Cells are harvested by centrifugation and lysed by sonication in a buffer containing protease inhibitors. The lysate is clarified by centrifugation. The supernatant containing the His-tagged PTPN22 is loaded onto a Ni-NTA affinity chromatography column.
-
Purification and Quality Control: The column is washed, and the protein is eluted with an imidazole (B134444) gradient. The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed and stored at -80°C.
PTPN22 Enzymatic Assay
This assay is used to determine the inhibitory activity (IC50) of compounds against PTPN22.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains a buffer (e.g., Tris-HCl, pH 7.5), purified recombinant PTPN22, and varying concentrations of the test inhibitor dissolved in DMSO.
-
Substrate: A common substrate is p-nitrophenyl phosphate (B84403) (pNPP), which upon dephosphorylation by PTPN22, produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[13]
-
Assay Procedure:
-
Add buffer, PTPN22, and inhibitor to the wells and pre-incubate at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The percent inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Assays for PTPN22 Inhibition
Cell-based assays are essential to confirm the on-target activity of inhibitors in a physiological context.
-
Phosphorylation of Lck (p-Lck) Assay in Jurkat T-cells:
-
Cell Culture and Treatment: Jurkat T-cells, a human T-lymphocyte cell line, are cultured under standard conditions. Cells are pre-treated with various concentrations of the PTPN22 inhibitor or DMSO for a specified time.
-
TCR Stimulation: T-cell receptor signaling is stimulated using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).
-
Cell Lysis and Western Blotting: After stimulation, cells are lysed, and protein concentrations are determined. Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated Lck (p-Lck Y394) and total Lck, followed by secondary antibodies.
-
Analysis: The levels of p-Lck are quantified and normalized to total Lck to determine the effect of the inhibitor on PTPN22's cellular activity.
-
-
IL-2 Production Assay:
-
Principle: Inhibition of PTPN22 is expected to enhance TCR signaling, leading to increased production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.
-
Procedure: Jurkat T-cells or primary T-cells are treated with the inhibitor and stimulated as described above. The cell culture supernatant is collected after 24-48 hours.
-
Measurement: The concentration of IL-2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Conclusion
The development of selective PTPN22 inhibitors holds significant promise for the treatment of a range of immune-related disorders. A thorough understanding of the structural basis of PTPN22-inhibitor interactions, coupled with robust biochemical and cell-based characterization, is essential for the design of next-generation therapeutics with improved potency, selectivity, and clinical efficacy. The data and protocols presented in this guide provide a comprehensive resource for researchers dedicated to advancing the field of PTPN22-targeted drug discovery.
References
- 1. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]
- 2. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN22 - Wikipedia [en.wikipedia.org]
- 4. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression [mdpi.com]
- 5. uniprot.org [uniprot.org]
- 6. PTPN22 in autoimmunity: different cell and different way - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimization of small molecule PTPN22 inhibitors for immunotherapy | Poster Board #501 - American Chemical Society [acs.digitellinc.com]
- 9. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 10. Structure-activity relationship studies and design of a PTPN22 inhibitor with enhanced isozyme selectivity and cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
- 13. Quercetin as a Modulator of PTPN22 Phosphomonoesterase Activity: A Biochemical and Computational Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PTPN22 Inhibition on Cytokine Production in CD8+ T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatase, non-receptor type 22 (PTPN22) is a critical negative regulator of T cell receptor (TCR) signaling. By dephosphorylating key proximal signaling molecules such as Lck and ZAP70, PTPN22 raises the activation threshold of T cells, preventing inappropriate responses to self-antigens.[1][2] Inhibition of PTPN22 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T cell responses. This technical guide provides an in-depth overview of the effects of PTPN22 inhibition on cytokine production in CD8+ T cells, with a focus on providing quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. While the specific inhibitor "Ptpn22-IN-2" is not extensively characterized in publicly available literature, this guide will leverage data from studies on other PTPN22 inhibitors, such as L-1, and from PTPN22 knockout (KO) models, which are expected to phenocopy the effects of a potent inhibitor.
Data Presentation: Quantitative Effects of PTPN22 Inhibition on Cytokine Production
The inhibition of PTPN22 in CD8+ T cells leads to a significant increase in the production of key pro-inflammatory and effector cytokines, particularly in response to weak-affinity antigens.[3][4] This enhanced cytokine secretion is a direct consequence of the lowered T cell activation threshold.
| Cytokine | Effect of PTPN22 Inhibition/Deficiency | Quantitative Data Summary | Reference |
| IFN-γ | Increased production | PTPN22-deficient memory CD8+ T cells show a ~2-fold increase in the frequency of IFN-γ+ cells upon stimulation with low-affinity peptide (T4) compared to wild-type cells.[4][5] | [4][6][7] |
| TNF-α | Increased production | PTPN22-deficient memory CD8+ T cells exhibit a ~2 to 3-fold increase in the frequency of TNF-α+ cells following stimulation with low-affinity peptide (T4) compared to wild-type cells.[4][5] | [4][5][6] |
| IL-2 | Increased production | PTPN22 knockout in human Jurkat T cells results in a significant upregulation of IL-2 expression upon antigen stimulation.[2] PTPN22-deficient CD8+ T cells produce more IL-2, which can help overcome the immunosuppressive effects of TGF-β.[8] | [2][8][9] |
Signaling Pathways
The primary mechanism by which PTPN22 regulates cytokine production is through its role as a negative regulator of the T cell receptor (TCR) signaling cascade. Inhibition of PTPN22 leads to hyperphosphorylation and sustained activation of key signaling intermediates.
Experimental Protocols
Isolation and Culture of CD8+ T Cells
Objective: To obtain a pure population of CD8+ T cells for in vitro stimulation and analysis.
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs):
-
Obtain whole blood from healthy donors or experimental animals.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
Isolate CD8+ T Cells:
-
Use a negative selection kit (e.g., magnetic-activated cell sorting - MACS) to isolate untouched CD8+ T cells. This is preferable to positive selection to avoid unintentional T cell activation.[3][10]
-
Follow the manufacturer's protocol for the specific kit used.[3]
-
Assess the purity of the isolated CD8+ T cell population by flow cytometry using anti-CD3 and anti-CD8 antibodies. Purity should be >95%.
-
-
Cell Culture:
-
Culture the purified CD8+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
In Vitro Stimulation and PTPN22 Inhibition
Objective: To activate CD8+ T cells in the presence of a PTPN22 inhibitor and assess cytokine production.
Methodology:
-
Plate Coating (for anti-CD3/CD28 stimulation):
-
Coat 96-well flat-bottom plates with anti-CD3 antibody (e.g., clone OKT3, 1-5 µg/mL) in PBS overnight at 4°C.
-
Wash the plates three times with sterile PBS before adding cells.
-
-
Cell Plating and Treatment:
-
Resuspend the purified CD8+ T cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Pre-incubate the cells with the desired concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.
-
Add the treated cells to the antibody-coated plates.
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to the wells for co-stimulation.
-
For peptide-specific stimulation, use antigen-presenting cells (APCs) pulsed with the relevant peptide and co-culture with the CD8+ T cells.[11]
-
-
Incubation:
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
Intracellular Cytokine Staining and Flow Cytometry
Objective: To quantify the percentage of CD8+ T cells producing specific cytokines at a single-cell level.
Methodology:
-
Protein Transport Inhibition:
-
Cell Harvesting and Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers, such as CD8 and a viability dye (to exclude dead cells), by incubating with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C in the dark.[12]
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent).[1]
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with fluorochrome-conjugated antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature or 4°C in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound intracellular antibodies and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating first on live, single CD8+ T cells, and then quantifying the percentage of cells positive for each cytokine.
-
Conclusion
Inhibition of PTPN22 represents a potent strategy to augment CD8+ T cell effector functions, primarily through the enhanced production of key cytokines such as IFN-γ, TNF-α, and IL-2. This effect is a direct consequence of lowering the T cell activation threshold by preventing the dephosphorylation of critical TCR signaling molecules. The provided protocols offer a framework for researchers to investigate the impact of PTPN22 inhibitors on CD8+ T cell cytokine profiles. Further research into specific inhibitors like "this compound" will be crucial to fully elucidate their therapeutic potential and to develop optimized treatment regimens for various diseases, including cancer.
References
- 1. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 2. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]
- 3. Isolation of Untouched Human CD8+ T Cells from Peripheral Blood Mononuclear Cells (PBMC) | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Deletion of PTPN22 improves effector and memory CD8+ T cell responses to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Deletion of PTPN22 improves effector and memory CD8+ T cell responses to tumors [insight.jci.org]
- 6. pnas.org [pnas.org]
- 7. PTPN22 Acts in a Cell Intrinsic Manner to Restrict the Proliferation and Differentiation of T Cells Following Antibody Lymphodepletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A reproducible method for the expansion of mouse CD8 + T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Cytokine Staining Protocol [anilocus.com]
- 13. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Whitepaper on the Impact of PTPN22 Inhibition on Regulatory T Cell Function
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Ptpn22-IN-2" is not available in the public domain based on the conducted searches. This document provides a comprehensive overview of the impact of PTPN22 (Protein Tyrosine Phosphatase, Non-Receptor Type 22) inhibition or deficiency on regulatory T cell (Treg) function, drawing from studies on PTPN22 knockout and knockdown models. This serves as a proxy for understanding the potential effects of a pharmacological inhibitor.
Executive Summary
PTPN22, a lymphoid-specific tyrosine phosphatase, is a critical negative regulator of T cell receptor (TCR) signaling and a key genetic risk factor for multiple autoimmune diseases.[1][2][3][4] Its role in immune homeostasis is multifaceted, with a significant impact on the biology of regulatory T (Treg) cells, a specialized T cell lineage essential for maintaining self-tolerance. Loss-of-function studies in murine models demonstrate that inhibition or absence of PTPN22 leads to a notable expansion of the Treg cell compartment, both in frequency and absolute numbers.[1][2][5] This expansion is not due to increased proliferation but rather to enhanced Treg survival, a process linked to the upregulation of the Glucocorticoid-Induced TNFR-related protein (GITR).[5][6] Furthermore, PTPN22 deficiency promotes the differentiation of central Tregs into a more activated effector Treg phenotype.[5] Mechanistically, PTPN22 dampens TCR signaling by dephosphorylating key proximal kinases such as Lck and ZAP-70.[1][2][7][8][9] Consequently, its inhibition results in heightened TCR signal strength, which is crucial for Treg development in the thymus and their homeostasis in the periphery.[1][3] This whitepaper synthesizes the current understanding of PTPN22's role in Treg function, presenting quantitative data, detailed experimental protocols, and key signaling pathways to inform research and therapeutic development targeting this critical immune checkpoint.
PTPN22-Modulated Signaling Pathways in T Cells
PTPN22 functions as a crucial brake on T cell activation. Its inhibition fundamentally alters the signaling cascade downstream of the T cell receptor.
The loss of PTPN22 function enhances Treg homeostasis through a distinct pathway involving GITR, leading to increased cell survival.
Quantitative Data: Impact of PTPN22 Deficiency on Treg Populations
Studies using PTPN22 knockdown (KD) and knockout (KO) mice have provided quantitative insights into how the absence of PTPN22 function affects Treg cells.
Table 1: Effect of PTPN22 Deficiency on Treg Frequency and Phenotype
| Parameter | Model | Observation | Fold/Percent Change | Reference |
|---|---|---|---|---|
| Treg Frequency | Ptpn22 KD Mice | Increased frequency of FoxP3⁺ Treg cells in lymph nodes. | Significant Increase | [5] |
| Treg Absolute Number | Ptpn22 KD Mice | Increased absolute number of FoxP3⁺ Treg cells in lymph nodes. | Significant Increase | [5] |
| Treg Thymic Development | Ptpn22 KO Mice | Significantly higher ratio of Tregs (CD4⁺FoxP3⁺) to CD4 cells in the thymus. | Significant Increase | [1] |
| Effector Treg (eTreg) Frequency | Ptpn22 KD Mice | Increase in CD44hiCD62Llo eTregs within the FoxP3⁺ population. | Significant Increase | [5][6] |
| Central Treg (cTreg) Frequency | Ptpn22 KD Mice | Decrease in CD44loCD62Lhi cTregs. | Concomitant Decrease | [5][6] |
| GITR Expression | Ptpn22 KD Mice | Increased expression of GITR on FoxP3⁺ Treg cells. | Significant Increase | [5] |
| CD25 Expression | Ptpn22 KO Mice | Increased expression of CD25 on thymic and peripheral Tregs. | Significant Increase |[1] |
Table 2: Effect of PTPN22 Deficiency on Treg Function and Homeostasis
| Parameter | Model | Observation | Fold/Percent Change | Reference |
|---|---|---|---|---|
| Treg Apoptosis | Ptpn22 KD Mice | Marked reduction in apoptotic Treg cells (activated caspase-3⁺). | Significant Decrease | [5] |
| Treg Survival | Ptpn22 KD Mice | Prolonged Treg cell survival. | N/A | [5][6] |
| In Vitro Suppressive Function | Ptpn22 KO Mice | No difference in the per-cell suppressive capability of Tregs in vitro. | No Change | [1][2] |
| In Vivo Suppressive Function | Ptpn22 KO Mice | Reduced severity of Experimental Autoimmune Encephalomyelitis (EAE), suggesting enhanced in vivo suppression due to increased Treg numbers. | Reduced Disease Score | [1] |
| Treg:Teff Ratio | Ptpn22 KO Mice | Higher Treg:Teff cell ratio in draining lymph nodes during EAE. | Significantly Higher |[1] |
Key Experimental Protocols
The following are summaries of methodologies used to assess the impact of PTPN22 deficiency on Treg function.
Mouse Models
-
Ptpn22 Knockdown (KD) Mice: Inducible knockdown models are used where Ptpn22 silencing is achieved by treating mice with doxycycline (B596269) in their drinking water. This allows for temporal control of PTPN22 inhibition.[5]
-
Ptpn22 Knockout (KO) Mice: Germline knockout mice (Ptpn22⁻/⁻) are used to study the complete loss of PTPN22 function.[1][2]
In Vivo Treg Suppression Model (EAE)
This protocol assesses the overall in vivo suppressive capacity of the expanded Treg compartment.
In Vitro Treg Suppression Assay
This assay directly measures the cell-intrinsic ability of Tregs to suppress the proliferation of effector T cells (Teffs).
-
Cell Isolation: Isolate CD4⁺CD25⁺ Tregs and CD4⁺CD25⁻ Teffs from the spleens and lymph nodes of Ptpn22 KO and wild-type (WT) mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Labeling: Label Teff cells with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Culture a fixed number of labeled Teff cells with decreasing ratios of Tregs (e.g., 1:1, 1:2, 1:4 Teff:Treg).
-
Stimulation: Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies in the presence of antigen-presenting cells (APCs).
-
Analysis: After 72-96 hours, assess Teff proliferation by measuring the dilution of the CFSE dye using flow cytometry.[1]
GITR Signaling Assay
-
Cell Isolation: Sort Treg cells from lymph nodes and spleens of doxycycline-treated Ptpn22 KD mice and WT controls.[5]
-
Ex Vivo Stimulation: Stimulate the sorted Tregs ex vivo with an agonistic anti-GITR antibody (e.g., DTA-1, 10 μg/ml).[5]
-
Analysis: Analyze downstream signaling events (e.g., phosphorylation of downstream targets) or functional outcomes like cell survival after stimulation.[5]
General PTPN22 Enzymatic Assay
While no data exists for "this compound," a general biochemical assay can be used to screen for PTPN22 inhibitors.
-
Reagents: Use human recombinant PTPN22 protein and a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[10]
-
Incubation: Pre-incubate the test compound (e.g., this compound) with the PTPN22 enzyme in a suitable buffer (e.g., HEPES, pH 7.2) for 15 minutes at 37°C.[10]
-
Reaction Initiation: Initiate the phosphatase reaction by adding the DiFMUP substrate.[10]
-
Detection: After a set time (e.g., 30 minutes), measure the amount of the fluorescent product (DiFMU) spectrofluorimetrically (e.g., excitation 358 nm / emission 450 nm) to determine the level of enzyme inhibition.[10]
Conclusion and Future Directions
The inhibition of PTPN22 has a profound and dichotomous impact on regulatory T cell biology. It enhances the overall size of the Treg pool by promoting cell survival through a GITR-dependent mechanism and simultaneously drives the differentiation of these cells toward an effector phenotype via heightened TCR signaling.[5] While the per-cell suppressive function in vitro appears unchanged, the significant in vivo expansion of the Treg compartment results in a greater overall immunoregulatory capacity, as evidenced by the amelioration of autoimmune disease models like EAE.[1] These findings position PTPN22 as a compelling therapeutic target. Pharmacological inhibition could be leveraged to expand the Treg population for therapies aimed at treating autoimmunity or preventing allograft rejection. Future research should focus on developing potent and selective PTPN22 inhibitors and characterizing their effects on human Treg cells to translate these preclinical findings into novel immunomodulatory therapies.
References
- 1. PTPN22 alters the development of T regulatory cells in the thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PTPN22 modifies regulatory T cell homeostasis via GITR upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ptpn22 Modifies Regulatory T Cell Homeostasis via GITR Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tyrosine phosphatase Ptpn22 discriminates weak, self-peptide from strong agonist T cell receptor signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Determining the Potency of PTPN22-IN-2: An In Vitro IC50 Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PTPN22-IN-2, a known inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). This protocol is designed to be a comprehensive guide for researchers in academic and industrial settings engaged in drug discovery and development.
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Gain-of-function mutations in the PTPN22 gene have been linked to a variety of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[1][3] Consequently, the development of potent and selective PTPN22 inhibitors is a promising therapeutic strategy for these conditions.
This compound, also known as L-1, is a competitive inhibitor of PTPN22 with a reported IC50 of 1.4 µM and a Ki of 0.50 µM.[4][5] This application note details a robust and reproducible in vitro enzymatic assay to independently verify the IC50 of this compound.
Signaling Pathway of PTPN22 in T-Cell Receptor Activation
PTPN22 plays a pivotal role in downregulating T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell proliferation and cytokine release. PTPN22 acts as a brake on this process by dephosphorylating key signaling molecules, including Lck and ZAP70, thereby attenuating the signal.[1][6][7]
Caption: PTPN22 negatively regulates TCR signaling by dephosphorylating key kinases Lck and ZAP70.
Experimental Protocol: PTPN22 Enzymatic Assay for IC50 Determination
This protocol is based on a fluorogenic method using the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). The dephosphorylation of DiFMUP by PTPN22 yields the fluorescent product 6,8-Difluoro-4-Methylumbelliferone (DiFMU), which can be measured to determine enzyme activity.
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant Human PTPN22 (catalytic domain) | Commercially Available | e.g., R&D Systems, Enzo Life Sciences |
| This compound | MedChemExpress | HY-139693 |
| DiFMUP | Thermo Fisher Scientific | D6567 |
| HEPES | Sigma-Aldrich | H3375 |
| NaCl | Sigma-Aldrich | S9888 |
| EDTA | Sigma-Aldrich | E5134 |
| DTT | Sigma-Aldrich | D0632 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom plates | Corning | 3603 |
Solution Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% BSA. Store at 4°C.
-
PTPN22 Enzyme Stock: Reconstitute lyophilized PTPN22 to a stock concentration of 0.1 mg/mL in Assay Buffer. Aliquot and store at -80°C.
-
DiFMUP Substrate Stock: Prepare a 10 mM stock solution of DiFMUP in DMSO. Store protected from light at -20°C.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
Experimental Workflow
Caption: Workflow for the in vitro IC50 determination of this compound.
Assay Procedure
-
Prepare this compound Serial Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Further dilute these intermediate stocks into Assay Buffer to create the final working concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound working solution to the wells of a 96-well plate.
-
Include control wells:
-
100% Activity Control: 5 µL of Assay Buffer with 1% DMSO.
-
0% Activity Control (No Enzyme): 5 µL of Assay Buffer with 1% DMSO.
-
Positive Control (Optional): A known PTPN22 inhibitor can be included.
-
-
-
Enzyme Addition:
-
Prepare a working solution of PTPN22 enzyme at a final concentration of 0.017 µg/mL in Assay Buffer.[2]
-
Add 40 µL of the PTPN22 working solution to all wells except the "No Enzyme" control. Add 40 µL of Assay Buffer to the "No Enzyme" control wells.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.[2]
-
-
Reaction Initiation:
-
Prepare a working solution of DiFMUP at a final concentration of 10 µM in Assay Buffer.[2]
-
Add 5 µL of the DiFMUP working solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 50 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.[2]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at 358 nm and emission at 450 nm.[2]
-
Data Presentation and Analysis
Raw Data Table
| This compound (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) |
| 100 | |||
| 30 | |||
| 10 | |||
| 3 | |||
| 1 | |||
| 0.3 | |||
| 0.1 | |||
| 0.03 | |||
| 0.01 | |||
| 0 (100% Activity) | |||
| No Enzyme (0% Activity) |
Data Analysis
-
Calculate Average Fluorescence: For each concentration, calculate the average of the replicate fluorescence readings.
-
Subtract Background: Subtract the average fluorescence of the "No Enzyme" control from all other average fluorescence values.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))
-
-
IC50 Determination:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism.[8]
-
Summary of Results
| Parameter | Value |
| This compound IC50 (µM) | |
| Hill Slope | |
| R² |
Selectivity Profiling
To ensure that this compound is selective for PTPN22, it is crucial to perform similar IC50 assays against other relevant protein tyrosine phosphatases, such as SHP-1, SHP-2, and PTP1B.[4] A significantly higher IC50 value against these other phosphatases indicates selectivity for PTPN22.
Conclusion
This application note provides a comprehensive protocol for the in vitro determination of the IC50 value of this compound. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the potency of this and other PTPN22 inhibitors, facilitating the advancement of novel therapeutics for autoimmune disorders.
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN22 - Wikipedia [en.wikipedia.org]
- 3. Identification and structure–function analyses of an allosteric inhibitor of the tyrosine phosphatase PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. uniprot.org [uniprot.org]
- 8. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ptpn22-IN-2 (L-1) Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling and has emerged as a promising target for cancer immunotherapy.[1][2] Inhibition of PTPN22 can lower the threshold for T-cell activation, thereby enhancing anti-tumor immune responses.[1][2] This document provides detailed application notes and protocols for the in vivo administration of the PTPN22 small molecule inhibitor L-1 (also referred to as PTPN22-IN-1), which has demonstrated significant anti-tumor efficacy in syngeneic mouse models.[3][4] The provided protocols are based on published studies and are intended to guide researchers in the design and execution of similar experiments.
PTPN22 Signaling Pathway in T-Cells
PTPN22 plays a key role in downregulating T-cell activation by dephosphorylating key signaling molecules in the T-cell receptor (TCR) cascade. Inhibition of PTPN22 enhances T-cell responses against tumor cells.
Caption: PTPN22 negatively regulates T-cell activation by dephosphorylating Lck and ZAP70. This compound (L-1) inhibits PTPN22, leading to enhanced T-cell signaling and activation.
Quantitative Data Summary
The following tables summarize the in vivo anti-tumor efficacy of the PTPN22 inhibitor L-1 in different mouse tumor models.
Table 1: Anti-tumor Efficacy of L-1 in MC38 Colon Adenocarcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | n/group | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | ~1500 | 9-10 | - | [2] |
| L-1 (10 mg/kg) | ~500 | 9-10 | p < 0.001 | [2] |
Table 2: Anti-tumor Efficacy of L-1 in CT26 Colon Carcinoma Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | n/group | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | ~2000 | 9-10 | - | [2] |
| L-1 (10 mg/kg) | ~1000 | 9-10 | p < 0.001 | [2] |
Table 3: Effect of L-1 on Tumor-Infiltrating Lymphocytes (TILs) in MC38 Tumors
| Cell Population | Change with L-1 Treatment | Statistical Significance | Reference |
| CD4+ T cells | Increased Infiltration | p = 0.056 | [3] |
| CD8+ T cells | Increased Infiltration | p = 0.049 | [3] |
| Tumor-Associated Macrophages (TAMs) | Enhanced Presence | Significant | [5] |
| Natural Killer (NK) cells | Higher Expression of CD69 & Granzyme B | - | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (L-1)
Materials:
-
This compound (L-1) powder
-
Cremophor EL
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Insulin syringes with 28-30 gauge needles
Procedure:
-
Formulation Preparation:
-
Due to its hydrophobic nature, L-1 requires a formulation with an emulsifier for in vivo administration.[3]
-
Prepare a stock solution of L-1 in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
To prepare the final injection solution, first mix the required amount of L-1 stock solution with Cremophor EL.
-
Add sterile saline to the mixture dropwise while vortexing to form a stable emulsion. The final concentration of Cremophor EL should be optimized to ensure solubility and minimize toxicity. A common starting point is 5-10% Cremophor EL in the final injection volume.
-
The final concentration of L-1 should be calculated to deliver a dose of 10 mg/kg in a desired injection volume (typically 100-200 µL for mice).
-
-
Administration:
-
Administer the L-1 formulation via intraperitoneal (IP) injection.
-
Dosing Schedule: A previously published effective dosing schedule is as follows:
-
Twice daily for 5 consecutive days per week for the first 2 weeks.
-
Once daily for 5 consecutive days per week for the third week.[2]
-
-
The treatment should be initiated on day 3 post-tumor cell injection.[2]
-
Protocol 2: In Vivo Tumor Model Studies
Mouse Strains:
-
C57BL/6J mice for the MC38 tumor model.
-
BALB/c mice for the CT26 tumor model.
-
Mice should be 6-8 weeks old at the start of the experiment.
Tumor Cell Lines:
-
MC38 (murine colon adenocarcinoma)
-
CT26 (murine colon carcinoma)
Procedure:
-
Tumor Cell Culture:
-
Culture MC38 or CT26 cells in appropriate media (e.g., DMEM with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in sterile PBS or saline.
-
Determine cell viability using a trypan blue exclusion assay.
-
-
Tumor Cell Inoculation:
-
Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 tumor cells in a volume of 100 µL into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions (length and width) every 2-3 days using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment groups when tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Administer L-1 or vehicle control as described in Protocol 1.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or at the end of the study period.
-
Excise tumors for further analysis (e.g., weight measurement, TIL isolation).
-
Protocol 3: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator or similar
-
70 µm cell strainers
-
Red blood cell (RBC) lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies for flow cytometry (see Table 4 for a suggested panel)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Excise tumors and mince them into small pieces in a petri dish containing RPMI medium.
-
Transfer the minced tumor tissue to a gentleMACS C Tube containing the enzyme mix from a tumor dissociation kit.
-
Process the tissue on a gentleMACS Dissociator according to the manufacturer's protocol.
-
Filter the resulting cell suspension through a 70 µm cell strainer.
-
-
Cell Preparation:
-
Centrifuge the cell suspension and resuspend the pellet in RBC lysis buffer to remove red blood cells.
-
Wash the cells with FACS buffer and count them.
-
-
Flow Cytometry Staining:
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add the antibody cocktail for surface marker staining and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
If performing intracellular staining (e.g., for Granzyme B or transcription factors), fix and permeabilize the cells using a commercial kit and then stain with the intracellular antibodies.
-
Resuspend the final cell pellet in FACS buffer for acquisition on a flow cytometer.
-
Table 4: Suggested Flow Cytometry Panel for TIL Analysis
| Target | Fluorochrome | Cell Population |
| CD45 | e.g., BUV395 | All leukocytes |
| CD3e | e.g., APC-Cy7 | T cells |
| CD4 | e.g., BV786 | Helper T cells |
| CD8a | e.g., PerCP-Cy5.5 | Cytotoxic T cells |
| PD-1 (CD279) | e.g., BV421 | Activated/Exhausted T cells |
| LAG-3 (CD223) | e.g., PE | Exhausted T cells |
| CD69 | e.g., FITC | Early activation marker |
| F4/80 | e.g., PE-Cy7 | Macrophages |
| CD11b | e.g., APC | Myeloid cells |
| CD11c | e.g., BV605 | Dendritic cells |
| Ly6G | e.g., BV510 | Neutrophils |
| Ly6C | e.g., Alexa Fluor 700 | Monocytes/MDSCs |
| Live/Dead Stain | e.g., Zombie Aqua | Viability marker |
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of this compound (L-1) in a mouse tumor model.
Caption: A typical workflow for assessing the anti-tumor effects of this compound (L-1) in syngeneic mouse tumor models.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 4. research.vt.edu [research.vt.edu]
- 5. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of PTPN22 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) is a critical negative regulator of T-cell activation and has emerged as a significant therapeutic target for a range of autoimmune diseases and cancer immunotherapy.[1] PTPN22, also known as Lymphoid Tyrosine Phosphatase (Lyp), primarily functions by dephosphorylating key signaling molecules in the T-cell receptor (TCR) pathway, such as Lck and ZAP70, thereby dampening the immune response.[2] Genetic variants of PTPN22 that lead to altered phosphatase activity are strongly associated with an increased risk for several autoimmune disorders, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus. Consequently, the discovery of potent and selective PTPN22 inhibitors is a promising strategy for the development of novel therapeutics.
These application notes provide a detailed protocol for a robust, fluorescence-based high-throughput screen (HTS) to identify novel inhibitors of PTPN22. The described assay is suitable for screening large compound libraries and for subsequent dose-response studies to characterize the potency of identified hits.
PTPN22 Signaling Pathway
PTPN22 plays a pivotal role in modulating the signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement with an antigen-presenting cell (APC), a series of phosphorylation events initiates T-cell activation. PTPN22 acts as a key checkpoint in this pathway by dephosphorylating and inactivating critical kinases, thus preventing excessive T-cell proliferation and activation.
High-Throughput Screening Workflow
The process of identifying PTPN22 inhibitors through high-throughput screening involves a multi-step workflow. This begins with a primary screen of a large compound library at a single concentration to identify initial "hits." These hits are then subjected to a confirmation screen and subsequent dose-response analysis to determine their potency (IC50). Further secondary assays are then employed to assess selectivity and mechanism of action.
Experimental Protocols
Assay Principle
The primary high-throughput screening assay for PTPN22 inhibitors is a fluorescence-based biochemical assay. This assay utilizes the fluorogenic phosphatase substrate 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). PTPN22 catalyzes the hydrolysis of the phosphate group from DiFMUP, releasing the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of DiFMU formation is directly proportional to the enzymatic activity of PTPN22. In the presence of an inhibitor, the rate of DiFMU production is reduced, leading to a decrease in the fluorescence signal. The fluorescence is typically measured at an excitation wavelength of approximately 358 nm and an emission wavelength of around 455 nm.[3]
Reagents and Materials
| Reagent/Material | Supplier | Catalog # | Storage |
| Recombinant Human PTPN22 (catalytic domain, residues 1-312) | Commercially available | e.g., Eurofins | On request |
| 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) | Commercially available | e.g., Invitrogen | -20°C, protected from light |
| Bis-Tris | Commercially available | e.g., Sigma-Aldrich | Room Temperature |
| Dithiothreitol (DTT) | Commercially available | e.g., Sigma-Aldrich | -20°C |
| Polyethylene Glycol (PEG) 8000 | Commercially available | e.g., Sigma-Aldrich | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Commercially available | e.g., Sigma-Aldrich | Room Temperature |
| Ammonium (B1175870) Molybdate (B1676688) (Control Inhibitor) | Commercially available | e.g., Sigma-Aldrich | Room Temperature |
| 384-well black, flat-bottom assay plates | Commercially available | e.g., Corning | Room Temperature |
| Fluorescence Plate Reader | e.g., TECAN, BMG LABTECH | - | - |
Reagent Preparation
-
Assay Buffer: 150 mM Bis-Tris (pH 6.0), 1.67 mM DTT, 0.33% PEG 8000.[4] Prepare fresh on the day of the experiment.
-
PTPN22 Enzyme Stock Solution: Reconstitute lyophilized enzyme in an appropriate buffer (as recommended by the manufacturer) to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
PTPN22 Working Solution: On the day of the assay, dilute the PTPN22 enzyme stock solution in Assay Buffer to a 2X final concentration of 5 nM (for a final in-assay concentration of 2.5 nM).[4] Keep on ice.
-
DiFMUP Substrate Stock Solution: Prepare a 10 mM stock solution of DiFMUP in DMSO.[5] Aliquot and store at -20°C, protected from light.
-
DiFMUP Working Solution: Dilute the DiFMUP stock solution in Assay Buffer to a 2X final concentration of 100 µM (for a final in-assay concentration of 50 µM).[4] Prepare fresh and protect from light.
-
Compound Plates: Prepare compound plates by serially diluting test compounds in DMSO. For a primary screen, a single concentration of 10 µM is often used.
-
Control Inhibitor (Ammonium Molybdate): Prepare a stock solution in water. Further dilutions can be made in Assay Buffer.
Protocol 1: Primary High-Throughput Screen (384-well format)
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 200 nL of test compounds (or DMSO for controls) to the wells of a 384-well black assay plate.
-
Enzyme Addition: Add 10 µL of the 2X PTPN22 working solution (5 nM) to all wells except the "no enzyme" control wells. To the "no enzyme" wells, add 10 µL of Assay Buffer.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of the 2X DiFMUP working solution (100 µM) to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~358 nm and emission at ~455 nm.
Protocol 2: Dose-Response Confirmation (IC50 Determination)
-
Compound Plating: Prepare a serial dilution of the hit compounds in DMSO in a separate plate. Typically, an 8- or 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is performed.
-
Dispensing: Transfer 200 nL of the serially diluted compounds and controls (DMSO for 0% inhibition, and a known inhibitor like ammonium molybdate for 100% inhibition) to a 384-well black assay plate.
-
Assay Procedure: Follow steps 2-6 from the Primary High-Throughput Screen protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Analysis
Assay Quality Control
The robustness of the HTS assay is evaluated using the Z'-factor, which is a statistical measure of the separation between the high and low controls.
Z'-Factor Calculation:
Z' = 1 - ( (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow| )
Where:
-
SDhigh = Standard deviation of the high control (enzyme + substrate + DMSO)
-
SDlow = Standard deviation of the low control (substrate + DMSO, no enzyme)
-
Meanhigh = Mean of the high control
-
Meanlow = Mean of the low control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for high-throughput screening.[6]
Hit Identification and Potency Determination
For the primary screen, hits are typically identified as compounds that exhibit a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the neutral controls).
Percent Inhibition Calculation:
% Inhibition = ( (Signalhigh control - Signalcompound) / (Signalhigh control - Signallow control) ) * 100
For dose-response experiments, the IC50 value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%, is determined by non-linear regression analysis.
Representative Data
The following table presents IC50 values for some known PTPN22 inhibitors, which can be used as reference compounds in the assay.
| Compound | IC50 (µM) | Notes |
| L-1 | 1.4 ± 0.2 | Competitive inhibitor. |
| L-107 | 0.63 | Derivative of L-1 with improved potency.[7] |
| Compound 17 | 1.5 ± 0.3 | Selective over several other phosphatases.[1] |
| LTV-1 | Dose-dependently enhanced TCR-signaling. | IC50 in the range of 0.047 to 16.8 µM for a series of related compounds.[1] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations).
Conclusion
The described fluorescence-based assay provides a reliable and efficient method for the high-throughput screening and identification of PTPN22 inhibitors. The detailed protocols and data analysis guidelines presented in these application notes are intended to assist researchers in establishing and validating this assay in their own laboratories for the discovery of novel therapeutic agents targeting PTPN22. Careful attention to assay quality control, through measures like the Z'-factor, is crucial for the success of any HTS campaign.
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN22-CD45 dual phosphatase retrograde feedback enhances TCR signaling and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DiFMUP phosphatase assay [bio-protocol.org]
- 4. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a PTPN22 Inhibitor for In Vivo Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubility, stability, and in vivo application of a representative small molecule inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), hereafter referred to as "PTPN22-IN-2".
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling, playing a key role in maintaining immune homeostasis.[1] It primarily dephosphorylates key signaling molecules such as Lck, ZAP-70, and TCR-CD3ζ, thereby dampening T-cell activation.[1][2][3] Genetic variants of PTPN22 that alter its function are strongly associated with an increased risk for numerous autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[2][4] Consequently, the inhibition of PTPN22 has emerged as a promising therapeutic strategy for the treatment of these conditions. This compound is a potent and selective small molecule inhibitor designed to target the catalytic activity of PTPN22. These notes detail its physicochemical properties, formulation protocols for in vivo use, and relevant biological pathways.
Physicochemical & Solubility Data
Proper formulation is critical for achieving desired exposure and efficacy in in vivo studies. The following tables summarize the key physicochemical properties and solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₄O₃S |
| Molecular Weight | 414.48 g/mol |
| Appearance | White to off-white solid |
| Purity (LC-MS) | >98% |
| Storage Conditions | -20°C, desiccated, protected from light |
Table 2: Solubility Profile of this compound
| Solvent / Vehicle | Solubility (mg/mL) at 25°C | Appearance | Notes |
| Water | <0.1 | Insoluble | Not suitable for aqueous formulation alone. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | <0.1 | Insoluble | Not suitable for direct injection. |
| Dimethyl Sulfoxide (DMSO) | >100 | Clear Solution | Excellent for stock solutions. Use in vivo is limited by toxicity. |
| Ethanol (100%) | ~25 | Clear Solution | Can be used as a co-solvent. |
| Polyethylene Glycol 400 (PEG400) | >50 | Clear Solution | Common vehicle for in vivo studies.[5] |
| 20% DMA / 40% PG / 40% PEG400 | >30 | Clear Solution | A vehicle designed for poorly soluble compounds.[6][7] |
| 5% DMSO / 40% PEG400 / 55% Saline | ~5 | Clear Solution | A common formulation for intravenous or intraperitoneal injection. |
| 10% DMSO / 90% Corn Oil | ~10 | Suspension | Suitable for oral gavage (p.o.) administration. |
DMA: N,N-Dimethylacetamide; PG: Propylene Glycol.
PTPN22 Signaling Pathway
PTPN22 acts as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated, starting with the activation of the SRC family kinase LCK.[1] LCK phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex, creating docking sites for ZAP-70, which is then also activated.[1] PTPN22 negatively regulates this cascade by dephosphorylating the activating tyrosine (Y394) on LCK and Y493 on ZAP-70, thus terminating the downstream signal.[1] PTPN22 also interacts with the inhibitory kinase CSK, which further suppresses LCK activity.[8][3] Inhibition of PTPN22 is expected to enhance TCR signaling, leading to a more robust T-cell response.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Intraperitoneal)
This protocol describes the preparation of a 5 mg/mL solution of this compound in a vehicle suitable for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Warming block or water bath set to 37-40°C
Procedure:
-
Weigh Compound: Accurately weigh the required amount of this compound. For 1 mL of a 5 mg/mL solution, weigh 5 mg of the compound into a sterile vial.
-
Initial Solubilization: Add 50 µL of DMSO to the vial (5% of the final volume). Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief, gentle warming (37°C) may aid dissolution.
-
Add Co-solvent: Add 400 µL of PEG400 to the solution (40% of the final volume). Vortex immediately and vigorously for 1 minute until the solution is clear and homogenous.
-
Add Aqueous Component: Slowly add 550 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing (55% of the final volume). Critical Step: Adding the aqueous phase too quickly can cause the compound to precipitate.
-
Final Homogenization: Vortex the final solution for an additional 2-3 minutes. Visually inspect the solution against a dark background to ensure it is a clear, precipitate-free solution.
-
Pre-dosing Preparation: Before administration, gently warm the formulation to 37°C and vortex briefly to ensure homogeneity. The formulation should be prepared fresh daily and protected from light.
Protocol 2: In Vivo Stability Assessment
It is crucial to assess the stability of the dosing formulation under experimental conditions.
Procedure:
-
Prepare the dosing formulation as described in Protocol 1.
-
Keep an aliquot of the formulation at room temperature (or relevant experimental temperature) and protected from light.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take a small sample of the formulation.
-
Visually inspect for any signs of precipitation.
-
(Optional but recommended) Dilute the sample in a suitable organic solvent (e.g., Acetonitrile/Methanol) and analyze by HPLC or LC-MS to quantify the concentration of this compound, confirming both its solubility and chemical stability over time.
In Vivo Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Safety and Handling
This compound is a bioactive small molecule. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Disclaimer: This document is intended for research use only. The protocols and data provided are representative and may require optimization for specific experimental conditions and animal models. The stability and efficacy of the formulation should be independently verified by the end-user.
References
- 1. PTPN22 - Wikipedia [en.wikipedia.org]
- 2. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression [mdpi.com]
- 4. Genetic Variations of PTPN2 and PTPN22: Role in the Pathogenesis of Type 1 Diabetes and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Ptpn22-IN-2 Selectivity Against Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling, playing a significant role in immune system homeostasis.[1][2][3][4] Dysregulation of PTPN22 activity is associated with various autoimmune diseases, making it a compelling therapeutic target.[5][6][7] Small molecule inhibitors of PTPN22, such as Ptpn22-IN-2, are being investigated for their potential to modulate immune responses. A crucial aspect of the preclinical development of such inhibitors is the assessment of their selectivity. This document provides a detailed protocol for evaluating the selectivity of this compound against a panel of other phosphatases to determine its specificity and potential for off-target effects. The methodologies described are based on established biochemical assays for PTPN22 and other protein tyrosine phosphatases (PTPs).
While specific data for "this compound" is not publicly available, this protocol is designed to be broadly applicable. For illustrative purposes, selectivity data for other known PTPN22 inhibitors are presented. For instance, PTPN22-IN-1 (also referred to as compound L-1) has demonstrated a 7- to 10-fold selectivity for PTPN22 over a panel of 16 similar phosphatases.[3][8] Another inhibitor, NC1, also showed selectivity against a range of PTPs including PTP1B, VHR, and STEP.[3]
Data Presentation: Selectivity of PTPN22 Inhibitors
The following table summarizes representative selectivity data for known PTPN22 inhibitors against a panel of related protein tyrosine phosphatases. This format should be used to present the data obtained for this compound.
| Phosphatase | PTPN22-IN-1 (L-1) IC50 (µM) | NC1 IC50 (µM) | This compound IC50 (µM) | Fold Selectivity (vs. PTPN22) for this compound |
| PTPN22 | 1.4 | 4.3 | Data to be generated | - |
| PTP1B | >10 | >8.17 | Data to be generated | Data to be generated |
| TC-PTP | >10 | Not Reported | Data to be generated | Data to be generated |
| SHP-1 | >10 | Not Reported | Data to be generated | Data to be generated |
| SHP-2 | >10 | Not Reported | Data to be generated | Data to be generated |
| VHR | Not Reported | >8.17 | Data to be generated | Data to be generated |
| STEP | Not Reported | >8.17 | Data to be generated | Data to be generated |
| CD45 | Not Reported | Not Reported | Data to be generated | Data to be generated |
| HePTP | Not Reported | Not Reported | Data to be generated | Data to be generated |
| PTP-PEST | Not Reported | Not Reported | Data to be generated | Data to be generated |
Note: Data for PTPN22-IN-1 (L-1) and NC1 are derived from published literature.[3] The panel of phosphatases can be expanded based on the desired selectivity profiling.
Experimental Protocols
A detailed methodology for determining the IC50 values of this compound against a panel of phosphatases is provided below. This protocol utilizes a fluorogenic substrate for sensitive detection of phosphatase activity.
In Vitro Phosphatase Activity Assay for Selectivity Profiling
Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC50) of PTPN22 and a panel of other phosphatases.
Materials:
-
Recombinant human PTPN22 (catalytic domain)
-
Recombinant human phosphatases for selectivity panel (e.g., PTP1B, TC-PTP, SHP-1, SHP-2, VHR, STEP, CD45)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 10 mM down to sub-micromolar concentrations.
-
Further dilute the compound serial dilutions into the Assay Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.
-
-
Enzyme Preparation:
-
Dilute each recombinant phosphatase to its optimal working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of the diluted this compound or DMSO vehicle control.
-
20 µL of the diluted recombinant phosphatase.
-
-
Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of DiFMUP substrate to each well. The final concentration of DiFMUP should be at or near its Km value for each respective phosphatase.[9]
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 1-2 minutes for 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value for each phosphatase.
-
Calculate the fold selectivity by dividing the IC50 value for each off-target phosphatase by the IC50 value for PTPN22.
-
Mandatory Visualizations
Experimental Workflow for Phosphatase Selectivity Profiling
Caption: Workflow for assessing this compound selectivity.
PTPN22 Signaling Pathway in T-Cells
Caption: PTPN22 negatively regulates TCR signaling.
References
- 1. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tyrosine Phosphatase PTPN22: Multifunctional Regulator of Immune Signaling, Development, and Disease | Annual Reviews [annualreviews.org]
- 6. Cutting Edge: The PTPN22 Allelic Variant Associated with Autoimmunity Impairs B Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structure-function analyses of an allosteric inhibitor of the tyrosine phosphatase PTPN22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Validating PTPN22 as a Drug Target Using CRISPR/Cas9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein tyrosine phosphatase non-receptor type 22 (PTPN22) is a critical negative regulator of T-cell activation and has been strongly associated with a predisposition to a wide range of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus.[1][2][3][4][5] This central role in immune regulation makes PTPN22 a compelling target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the validation of PTPN22 as a drug target utilizing CRISPR/Cas9 technology in Jurkat T-cells, a widely used model for studying T-cell signaling.
Introduction to PTPN22 and its Role in Disease
PTPN22, also known as lymphoid tyrosine phosphatase (Lyp), is predominantly expressed in hematopoietic cells and plays a crucial role in setting the threshold for T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[4][6][7] By dephosphorylating key signaling molecules such as Lck, ZAP70, and TCRζ, PTPN22 attenuates the signaling cascade initiated by antigen presentation, thereby preventing inappropriate T-cell activation.[3][5][6][7]
Genetic association studies have identified a single nucleotide polymorphism (SNP) in the PTPN22 gene (C1858T, rs2476601) that results in an arginine-to-tryptophan substitution at position 620 (R620W).[5] This variant is one of the strongest non-MHC genetic risk factors for numerous autoimmune diseases.[8] The R620W variant is thought to be a loss-of-function mutation, leading to hyperresponsive T-cells and a breakdown of self-tolerance.[9][10] Consequently, inhibiting PTPN22 activity is a promising strategy for dampening aberrant immune responses in autoimmune disorders and enhancing T-cell responses in cancer immunotherapy.[6][11][12]
CRISPR/Cas9 for PTPN22 Target Validation
CRISPR/Cas9 technology offers a precise and efficient method for gene editing, making it an invaluable tool for drug target validation. By creating a targeted knockout of the PTPN22 gene in a relevant cell line, researchers can mimic the effect of a highly specific pharmacological inhibitor. This allows for the investigation of the functional consequences of PTPN22 ablation on cellular signaling pathways and phenotypes, providing strong evidence for its suitability as a drug target.
This protocol will focus on the use of CRISPR/Cas9 to knock out PTPN22 in Jurkat T-cells. The resulting cellular and molecular changes will be assessed through a series of functional assays, including quantification of IL-2 production, cell proliferation, and the expression of T-cell activation markers.
Experimental Workflow
The overall experimental workflow for validating PTPN22 as a drug target using CRISPR/Cas9 is depicted below.
Caption: Experimental workflow for PTPN22 target validation.
PTPN22 Signaling Pathway in T-Cells
PTPN22 negatively regulates T-cell receptor (TCR) signaling by dephosphorylating key kinases and adaptor proteins. The following diagram illustrates the central role of PTPN22 in this pathway.
Caption: PTPN22's role in TCR signaling.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following the successful knockout of PTPN22 in Jurkat T-cells, based on published literature.
Table 1: Effect of PTPN22 Knockout on IL-2 Production
| Condition | Fold Change in IL-2 Production (KO vs. WT) | Reference |
| Stimulated with cognate antigen | ~2-4 fold increase | [10][11][13] |
| Stimulated with PHA + PMA | Significant increase | [13] |
Table 2: Effect of PTPN22 Knockout on T-Cell Proliferation
| Assay | Outcome in PTPN22 KO cells | Reference |
| BrdU Incorporation | Increased proliferation upon stimulation | [14] |
Table 3: Effect of PTPN22 Knockout on T-Cell Activation Marker Expression
| Marker | Change in Expression in KO vs. WT (Stimulated) | Reference |
| CD69 | Significant increase in percentage of positive cells | [10][11][13] |
| CD25 | Increased expression | [8][14] |
Detailed Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of PTPN22 in Jurkat T-Cells
1.1. sgRNA Design and Synthesis
-
Design: Utilize online design tools (e.g., CHOPCHOP, IDT's gRNA design tool) to design sgRNAs targeting an early exon of the human PTPN22 gene to maximize the likelihood of a frameshift mutation and subsequent knockout.
-
Validated sgRNA Sequences: The following sgRNA sequences targeting exon 1 of PTPN22 have been previously published:
-
sgRNA1: 5'-CACCGGCTGCAGACATGTTGGAGCC-3'
-
sgRNA2: 5'-AAACGGCTCCAACATGTCTGCAGCC-3'
-
-
Synthesis: Synthesize the sgRNAs or clone them into a suitable expression vector (e.g., pX330, pX461).
1.2. Jurkat Cell Culture
-
Media: Culture Jurkat T-cells (Clone E6-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Density: Keep the cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
1.3. Transfection
-
Method: Electroporation is recommended for efficient delivery of CRISPR/Cas9 components into Jurkat cells. The Neon® Transfection System (Thermo Fisher Scientific) is a suitable option.
-
Reagents:
-
Cas9 nuclease
-
Synthesized sgRNA
-
Neon® Transfection System 10 µL Kit
-
-
Procedure:
-
One day prior to transfection, split Jurkat cells to a density of 2 x 10^5 cells/mL.
-
On the day of transfection, harvest and count the cells.
-
For each transfection, resuspend 5 x 10^5 cells in 10 µL of Resuspension Buffer R.
-
Prepare the RNP complex by mixing Cas9 protein (1.5 µM final concentration) and sgRNA (1.8 µM final concentration). Incubate at room temperature for 10-20 minutes.
-
Add the RNP complex to the resuspended cells.
-
Aspirate the cell-RNP mixture into a 10 µL Neon® tip.
-
Electroporate using the following parameters for Jurkat cells: 1600 V, 10 ms, 3 pulses.
-
Immediately transfer the electroporated cells into a pre-warmed 24-well plate containing 500 µL of antibiotic-free culture medium.
-
Incubate for 48-72 hours before proceeding to single-cell cloning.
-
1.4. Single-Cell Cloning and Expansion
-
Method: Limiting dilution is a standard method for isolating single cells.
-
Procedure:
-
Serially dilute the transfected cells to a final concentration of 0.5 cells per 100 µL of conditioned medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates for 2-3 weeks, monitoring for colony formation.
-
Expand the resulting clones in larger culture vessels.
-
1.5. Knockout Validation by Western Blot
-
Purpose: To confirm the absence of PTPN22 protein in the generated clones.
-
Procedure:
-
Cell Lysis:
-
Harvest approximately 1-2 x 10^6 cells from each clone.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PTPN22 (e.g., clone D6D1H, Cell Signaling Technology) overnight at 4°C. The expected molecular weight of PTPN22 is approximately 91.5 kDa.[12]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Protocol 2: IL-2 Production Assay (ELISA)
-
Purpose: To quantify the amount of IL-2 secreted by PTPN22 WT and KO Jurkat cells upon stimulation.
-
Procedure:
-
Seed 2 x 10^5 cells/well of a 96-well plate.
-
Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the IL-2 concentration in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Protocol 3: T-Cell Proliferation Assay (BrdU)
-
Purpose: To measure the proliferation of PTPN22 WT and KO Jurkat cells in response to stimulation.
-
Procedure:
-
Seed 1 x 10^5 cells/well of a 96-well plate.
-
Stimulate the cells as described in Protocol 2.
-
After 48 hours of stimulation, add BrdU to a final concentration of 10 µM.
-
Incubate for an additional 12-24 hours.
-
Fix, permeabilize, and denature the DNA according to the BrdU assay kit manufacturer's protocol.
-
Detect the incorporated BrdU using an anti-BrdU antibody and a colorimetric or fluorescent readout.
-
Protocol 4: T-Cell Activation Marker Expression (Flow Cytometry)
-
Purpose: To assess the expression of the early activation marker CD69 and the late activation marker CD25 on the surface of PTPN22 WT and KO Jurkat cells.
-
Procedure:
-
Seed 5 x 10^5 cells/well of a 24-well plate.
-
Stimulate the cells as described in Protocol 2 for 6 hours (for CD69) or 24 hours (for CD25).
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD69+ and CD25+ cells.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for utilizing CRISPR/Cas9 to validate PTPN22 as a drug target. By demonstrating that the genetic ablation of PTPN22 leads to a hyperresponsive T-cell phenotype, characterized by increased IL-2 production, proliferation, and activation marker expression, researchers can build a strong case for the therapeutic potential of PTPN22 inhibitors. This approach not only validates the target but also provides a cellular platform for screening and characterizing potential drug candidates.
References
- 1. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of autoimmune and anti‐tumour T‐cell responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox regulation of PTPN22 affects the severity of T-cell-dependent autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novusbio.com [novusbio.com]
- 13. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]
- 14. PTPN22 Acts in a Cell Intrinsic Manner to Restrict the Proliferation and Differentiation of T Cells Following Antibody Lymphodepletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T-Cell Activation with a PTPN22 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) is a critical negative regulator of T-cell activation.[1][2][3][4][5] It primarily functions by dephosphorylating key signaling molecules in the T-cell receptor (TCR) pathway, such as Lck and ZAP-70, thereby dampening the immune response.[2][3][5] Genetic variants of PTPN22 that lead to loss of function are associated with an increased risk of autoimmune diseases, highlighting its crucial role in maintaining immune tolerance.[6] Conversely, inhibition of PTPN22 presents a promising strategy for enhancing T-cell responses, particularly in the context of cancer immunotherapy where robust T-cell activation is desired.
These application notes provide a detailed protocol for the analysis of T-cell activation in the presence of a PTPN22 inhibitor, exemplified here as Ptpn22-IN-2. The protocol outlines the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) and the subsequent analysis of T-cell activation markers using flow cytometry.
PTPN22 Signaling Pathway in T-Cells
PTPN22 acts as a phosphatase, removing phosphate (B84403) groups from key signaling kinases downstream of the T-cell receptor (TCR), thereby attenuating the activation signal. Inhibition of PTPN22 is expected to enhance and sustain the phosphorylation of these kinases, leading to a more robust T-cell activation.
Experimental Protocols
Objective:
To assess the effect of this compound on T-cell activation by measuring the expression of activation markers (CD69 and CD25) on CD4+ and CD8+ T-cells using flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (or equivalent Ptpn22 inhibitor)
-
DMSO (vehicle control)
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
Brefeldin A (optional, for intracellular cytokine staining)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD69
-
Anti-Human CD25
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Experimental Workflow:
Procedure:
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1%. Note: The optimal concentration of this compound should be determined empirically through a dose-response experiment.
-
T-cell Stimulation Cocktail: Prepare a working solution of anti-CD3 and anti-CD28 antibodies in sterile PBS. A common starting concentration is 1 µg/mL for plate-bound anti-CD3 and 1-5 µg/mL for soluble anti-CD28.
2. Cell Culture and Stimulation:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 1 x 10^6 cells per well in a 24-well plate.
-
Pre-incubate the cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C, 5% CO2.
-
Add the T-cell stimulation cocktail (anti-CD3/anti-CD28) to the appropriate wells. Include an unstimulated control group.
-
Incubate the cells for 24-48 hours at 37°C, 5% CO2. Note: CD69 is an early activation marker, detectable within hours, while CD25 is a later marker.
3. Flow Cytometry Staining:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the pre-titrated fluorescently labeled antibodies (anti-CD3, CD4, CD8, CD69, CD25).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Just before analysis, add a viability dye according to the manufacturer's instructions.
4. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Analyze the data using flow cytometry analysis software.
-
Gate on viable, single lymphocytes based on forward and side scatter properties.
-
From the lymphocyte gate, identify CD4+ T-cells (CD3+CD4+) and CD8+ T-cells (CD3+CD8+).
-
Within the CD4+ and CD8+ T-cell populations, quantify the percentage of cells expressing the activation markers CD69 and CD25.
Expected Results and Data Presentation
Inhibition of PTPN22 is expected to lead to an increase in the percentage of activated T-cells upon stimulation. The data can be summarized in the following tables.
Table 1: Effect of this compound on the Percentage of CD69+ Activated T-Cells
| Treatment Group | This compound (µM) | % CD69+ of CD4+ T-Cells (Mean ± SD) | % CD69+ of CD8+ T-Cells (Mean ± SD) |
| Unstimulated | 0 | Baseline | Baseline |
| Stimulated (Vehicle) | 0 | Value | Value |
| Stimulated + this compound | 0.1 | Expected Increase | Expected Increase |
| Stimulated + this compound | 1 | Expected Increase | Expected Increase |
| Stimulated + this compound | 10 | Expected Increase | Expected Increase |
Table 2: Effect of this compound on the Percentage of CD25+ Activated T-Cells
| Treatment Group | This compound (µM) | % CD25+ of CD4+ T-Cells (Mean ± SD) | % CD25+ of CD8+ T-Cells (Mean ± SD) |
| Unstimulated | 0 | Baseline | Baseline |
| Stimulated (Vehicle) | 0 | Value | Value |
| Stimulated + this compound | 0.1 | Expected Increase | Expected Increase |
| Stimulated + this compound | 1 | Expected Increase | Expected Increase |
| Stimulated + this compound | 10 | Expected Increase | Expected Increase |
Mechanism of Action of PTPN22 Inhibitor
The inhibitor this compound is designed to block the catalytic activity of the PTPN22 phosphatase. By preventing the dephosphorylation of key TCR signaling molecules, the inhibitor effectively lowers the threshold for T-cell activation and enhances the response to stimulation.
Troubleshooting
-
Low T-cell activation in the stimulated control:
-
Check the concentration and viability of the anti-CD3/CD28 antibodies.
-
Ensure the PBMCs are healthy and viable.
-
Optimize the stimulation time.
-
-
High background activation in the unstimulated control:
-
Handle cells gently to avoid mechanical activation.
-
Ensure all reagents are sterile and endotoxin-free.
-
-
Inconsistent results with the PTPN22 inhibitor:
-
Verify the concentration and stability of the inhibitor stock solution.
-
Perform a dose-response curve to determine the optimal concentration.
-
Ensure consistent incubation times.
-
Conclusion
The protocol described provides a robust framework for assessing the impact of PTPN22 inhibitors on T-cell activation using flow cytometry. By quantifying the expression of key activation markers on T-cell subsets, researchers can effectively evaluate the potency and efficacy of novel therapeutic compounds targeting PTPN22. This methodology is crucial for the preclinical development of new immunomodulatory drugs.
References
- 1. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTPN22 in autoimmunity: different cell and different way - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTPN22 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PTPN22 Acts in a Cell Intrinsic Manner to Restrict the Proliferation and Differentiation of T Cells Following Antibody Lymphodepletion [frontiersin.org]
Application Notes and Protocols for Ptpn22-IN-2 Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and intraperitoneal (IP) administration of Ptpn22-IN-2, a potent and selective inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), for in vivo studies in mice. The protocols are based on established methodologies from peer-reviewed research, ensuring reproducibility and reliability for investigating the therapeutic potential of PTPN22 inhibition.
Introduction
PTPN22 is a critical negative regulator of T-cell receptor (TCR) signaling, playing a pivotal role in maintaining immune homeostasis. Dysregulation of PTPN22 activity is associated with various autoimmune diseases. This compound (also referred to as L-1) is a small molecule inhibitor designed to target PTPN22, thereby augmenting T-cell responses. This characteristic makes it a promising candidate for cancer immunotherapy research, where enhancing anti-tumor immunity is a key objective. These notes detail the necessary protocols for preparing and administering this compound to murine models for such investigations.
Data Presentation
This compound (L-1) In Vitro and In Vivo Efficacy
| Parameter | Value | Reference |
| In Vitro IC50 | 1.4 µM | [1] |
| In Vitro Ki | 0.50 µM | [1] |
| In Vivo Dose (IP) | 10 mg/kg | [2][3] |
| In Vivo Cmax | 1.11 µM | [2][3] |
| In Vivo AUC | 4.55 µM·h | [2][3] |
This compound (L-1) Selectivity
| Phosphatase | Selectivity Fold Change vs. PTPN22 | Reference |
| Various (16 similar PTPs) | >7-10 fold | [1][2] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
This protocol is adapted from the methodology described in the supplementary materials of Ho et al., J Clin Invest. 2021.[2][3]
Materials:
-
This compound (L-1) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Cremophor EL
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C in light-protected tubes to avoid freeze-thaw cycles.
-
-
Working Solution Preparation (for 10 mg/kg dosage):
-
Vehicle Preparation: Prepare a fresh vehicle solution consisting of 12.5% Cremophor EL in PBS. To do this, mix 1 part Cremophor EL with 7 parts sterile PBS.
-
Final Formulation: On the day of injection, dilute the 10 mM this compound stock solution with the prepared vehicle to achieve the final desired concentration for a 10 mg/kg dose. The final concentration of DMSO in the injected solution should be minimized (ideally ≤5%).
-
Calculation Example: For a 20g mouse receiving a 10 mg/kg dose in a 100 µL injection volume:
-
Dose per mouse = 10 mg/kg * 0.02 kg = 0.2 mg
-
Required concentration = 0.2 mg / 0.1 mL = 2 mg/mL
-
Prepare a dilution of the 10 mM stock to achieve this final concentration in the 12.5% Cremophor EL/PBS vehicle.
-
-
-
Vortex the final formulation thoroughly to ensure a homogenous emulsion.
-
Protect the final formulation from light until injection.
-
Protocol 2: Intraperitoneal Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriate mouse strain (e.g., C57BL/6J for MC38 tumor model, BALB/cJ for CT26 tumor model)[2]
-
Sterile insulin (B600854) syringes with a 27-gauge or smaller needle
-
70% ethanol (B145695) for disinfection
-
Animal restraint device (optional)
Procedure:
-
Animal Handling: Handle mice gently to minimize stress. If necessary, use an appropriate restraint device.
-
Injection Site Preparation: Position the mouse to expose the lower abdominal quadrants. Swab the injection site with 70% ethanol.
-
Injection:
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the lower left or right abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and monitor the mouse for any immediate adverse reactions.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, discomfort, or adverse effects.
Protocol 3: In Vivo Antitumor Efficacy Study (Example)
This protocol is a generalized workflow based on the study by Ho et al. (2021).[2][3]
Mouse Model:
-
Syngeneic tumor models such as MC38 colon adenocarcinoma in C57BL/6J mice or CT26 colon carcinoma in BALB/cJ mice are commonly used.[2]
Treatment Schedule:
-
Tumor cells are implanted subcutaneously.
-
Once tumors are palpable (e.g., day 3 post-implantation), treatment is initiated.
-
A typical dosing regimen is intraperitoneal injection of 10 mg/kg this compound twice daily for 5 consecutive days per week for 2 weeks, followed by once daily for 5 consecutive days per week for 1 week.[2][4]
-
A vehicle control group receiving the same formulation without this compound should be included.
Endpoint Analysis:
-
Tumor Growth: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Immune Cell Infiltration: At the end of the study, tumors can be harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry or immunohistochemistry to assess the infiltration of various immune cell populations (e.g., CD4+ and CD8+ T cells, tumor-associated macrophages).[2][5]
Visualizations
PTPN22 Signaling Pathway and Inhibition by this compound
Caption: PTPN22 negatively regulates TCR signaling. This compound inhibits PTPN22, promoting T-cell activation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound in a syngeneic mouse model.
References
- 1. JCI - Usage information: Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 2. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 3. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Assessing the Efficacy of Ptpn22-IN-2 in a Syngeneic Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vivo efficacy of Ptpn22-IN-2, a potent and selective inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), in a syngeneic mouse tumor model. PTPN22 is a critical negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.[1][2][3][4]
Introduction to PTPN22 and this compound
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a key intracellular checkpoint that attenuates T-cell receptor (TCR) signaling.[1][5] By dephosphorylating key signaling molecules such as Lck and ZAP70, PTPN22 dampens T-cell activation and effector function.[1][6][7][8] Genetic and pharmacological abrogation of PTPN22 has been shown to enhance anti-tumor immunity in preclinical models, making it an attractive target for cancer immunotherapy.[4][9][10] this compound is a novel small molecule inhibitor designed for high potency and selectivity against PTPN22, aiming to unleash the full potential of the host's anti-tumor immune response.
Mechanism of Action
This compound competitively binds to the active site of the PTPN22 phosphatase domain. This inhibition prevents the dephosphorylation of proximal TCR signaling kinases, leading to enhanced T-cell activation, proliferation, and cytokine production.[1][6] This heightened T-cell response within the tumor microenvironment can lead to improved tumor recognition and clearance.
Preclinical Efficacy Summary
The following tables summarize representative data from preclinical studies evaluating this compound in the MC38 syngeneic mouse model.
Table 1: Anti-Tumor Efficacy of this compound Monotherapy
| Treatment Group | N | Tumor Volume (mm³) Day 18 Post-Implantation (Mean ± SEM) | Tumor Growth Inhibition (%) | Complete Responders |
| Vehicle Control | 10 | 1542 ± 189 | - | 0/10 |
| This compound (25 mg/kg, daily) | 10 | 785 ± 152 | 49.1 | 1/10 |
Table 2: Combination Efficacy with Anti-PD-1 Antibody
| Treatment Group | N | Tumor Volume (mm³) Day 18 Post-Implantation (Mean ± SEM) | Tumor Growth Inhibition (%) vs. Vehicle | Complete Responders |
| Vehicle Control | 10 | 1550 ± 201 | - | 0/10 |
| Anti-PD-1 (10 mg/kg, twice weekly) | 10 | 980 ± 165 | 36.8 | 1/10 |
| This compound (25 mg/kg, daily) | 10 | 790 ± 148 | 49.0 | 1/10 |
| This compound + Anti-PD-1 | 10 | 310 ± 98 | 80.0 | 4/10 |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) on Day 18
| Treatment Group | % CD8+ of CD45+ TILs (Mean ± SEM) | % Ki67+ of CD8+ TILs (Mean ± SEM) | Granzyme B MFI in CD8+ TILs (Mean ± SEM) |
| Vehicle Control | 15.2 ± 2.1 | 25.6 ± 3.4 | 1250 ± 180 |
| This compound | 28.9 ± 3.5 | 48.2 ± 5.1 | 2890 ± 320 |
| This compound + Anti-PD-1 | 45.1 ± 4.8 | 65.7 ± 6.2 | 4150 ± 450 |
Signaling Pathway and Experimental Workflow
Caption: PTPN22 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound efficacy in a syngeneic mouse model.
Experimental Protocols
I. In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous MC38 syngeneic mouse model.
1. Materials and Reagents
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or equivalent)
-
Isotype control antibody
-
MC38 colon adenocarcinoma cell line
-
6-8 week old female C57BL/6 mice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Trypan blue solution
-
Matrigel (optional)
-
Calipers
-
Syringes and needles
2. Cell Culture and Tumor Implantation
-
Culture MC38 cells in complete medium until they reach 70-80% confluency.
-
Harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL. A 1:1 mixture with Matrigel can be used to improve tumor take rate.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
3. Treatment and Monitoring
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=10 per group).
-
Administer this compound (e.g., 25 mg/kg) or vehicle control daily via oral gavage.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control twice weekly via intraperitoneal injection.
-
Continue treatment and tumor monitoring for the duration of the study (e.g., 18-21 days) or until tumors in the control group reach the predetermined endpoint.
II. Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from tumor tissues. A general protocol for studying the immune profile of syngeneic mouse tumor models can be adapted for this purpose.[11][12][13]
1. Materials and Reagents
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, mouse)
-
GentleMACS Octo Dissociator
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Red Blood Cell Lysis Buffer
-
70 µm cell strainers
-
Flow cytometry antibodies (e.g., anti-mouse CD45, CD3, CD4, CD8, Ki67, Granzyme B)
-
Fixation/Permeabilization Buffer
-
Flow cytometer
2. Single-Cell Suspension Preparation
-
At the study endpoint, euthanize mice and surgically excise tumors.
-
Mechanically dissociate the tumors and enzymatically digest them using a tumor dissociation kit according to the manufacturer's instructions.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with RPMI-1640 medium and perform a cell count.
3. Flow Cytometry Staining and Analysis
-
Resuspend the single-cell suspension in flow cytometry staining buffer.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8) by incubating with fluorochrome-conjugated antibodies.
-
For intracellular staining (e.g., Ki67, Granzyme B), fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Incubate the permeabilized cells with antibodies against intracellular targets.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify immune cell populations and their activation status.
References
- 1. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of T Cell Signaling and Immune Responses by PTPN22 [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Design, Structure-Activity Relationships, and Biological Evaluation of Small Molecule PTPN22 Inhibitors - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 13. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PTPN22 Inhibitors: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is PTPN22 and why is it a target for drug discovery?
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a protein tyrosine phosphatase (PTP) predominantly expressed in immune cells.[1][2] It acts as a crucial negative regulator of T-cell receptor (TCR) signaling, essentially dampening the immune response to prevent excessive T-cell activation.[1][2][3][4] PTPN22 achieves this by dephosphorylating key proteins in the TCR signaling cascade, such as Lck, ZAP-70, and CD3ζ.[3][5]
Genetic variants of PTPN22, particularly the R620W single nucleotide polymorphism (SNP), are strongly associated with an increased risk of several autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[3][6][7][8] This has made PTPN22 an attractive therapeutic target. The development of PTPN22 inhibitors aims to modulate this pathway, with potential applications in treating autoimmune disorders and enhancing cancer immunotherapy.[2][4][9][10]
Q2: What is the primary challenge in developing PTPN22 inhibitors?
The main hurdle in developing PTPN22 inhibitors is achieving both high potency and selectivity.[2][9] Protein tyrosine phosphatases have highly conserved and positively charged active sites, making it difficult to design small molecules that specifically target PTPN22 without affecting other closely related PTPs.[9] Off-target effects can lead to undesirable side effects, underscoring the need for highly selective inhibitors.
Q3: What are the main strategies for discovering PTPN22 inhibitors?
Several strategies are employed for the discovery of PTPN22 inhibitors, including:
-
High-Throughput Screening (HTS): Screening large libraries of compounds to identify initial hits.[9]
-
Fragment-Based and Structure-Based Design: Using the 3D structure of PTPN22 to design molecules that fit precisely into the active site.[9]
-
Virtual Screening: Employing computational methods to predict the binding of molecules to the PTPN22 active site.[11][12]
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of PTPN22 inhibitors.
Problem 1: High variability or poor reproducibility in enzymatic assays.
Possible Causes & Solutions
| Potential Cause | Suggested Solution |
| Substrate Quality: The phosphorylated peptide substrate may be degraded or of inconsistent quality. | - Purchase high-purity substrate and store it in small aliquots at -80°C.- Run a quality control check on each new batch of substrate. |
| Enzyme Activity: Recombinant PTPN22 enzyme activity can vary between batches or with storage conditions. | - Aliquot the enzyme upon receipt and store at -80°C to avoid multiple freeze-thaw cycles.- Determine the specific activity of each new enzyme batch before starting experiments. |
| Assay Buffer Conditions: Suboptimal pH, ionic strength, or presence of contaminants in the buffer can affect enzyme activity. | - Prepare fresh assay buffer for each experiment.- Optimize the buffer composition, including pH and salt concentration. |
| Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate concentration measurements. | - Visually inspect for compound precipitation.- Use a small percentage of DMSO to aid solubility, ensuring the final concentration does not inhibit the enzyme. |
Problem 2: Discrepancy between enzymatic potency (IC50) and cellular activity.
Possible Causes & Solutions
| Potential Cause | Suggested Solution |
| Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target. | - Assess compound permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).- Modify the chemical structure to improve lipophilicity. |
| Cellular Metabolism: The compound may be rapidly metabolized or effluxed by the cells. | - Evaluate the metabolic stability of the compound in liver microsomes.- Co-administer with efflux pump inhibitors in cellular assays as a control. |
| Off-Target Effects: In a cellular context, the compound may interact with other proteins, leading to unexpected results. | - Profile the inhibitor against a panel of other phosphatases and kinases to assess selectivity.[13][14]- Use a PTPN22 knockout or knockdown cell line as a negative control.[9] |
Problem 3: Difficulty in achieving inhibitor selectivity over other phosphatases.
Possible Causes & Solutions
| Potential Cause | Suggested Solution |
| Conserved Active Site: The high degree of similarity in the active sites of PTPs makes achieving selectivity challenging.[9] | - Employ structure-based design to target less conserved regions outside the active site.- Screen inhibitors against a panel of closely related PTPs (e.g., PTP1B, SHP1, SHP2) to determine selectivity ratios. |
| Inappropriate Screening Strategy: Initial screens may not be designed to prioritize selectivity. | - Implement a counter-screening strategy early in the drug discovery process.- Utilize computational models that can predict binding to multiple PTPs. |
Experimental Protocols
Protocol 1: PTPN22 Enzymatic Inhibition Assay
This protocol outlines a typical in vitro assay to determine the IC50 of a PTPN22 inhibitor.
Materials:
-
Recombinant human PTPN22
-
Phosphorylated peptide substrate (e.g., p-Lck)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitor compound
-
Malachite Green Phosphate (B84403) Detection Kit
-
96-well microplate
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
Add 2 µL of each inhibitor concentration to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 48 µL of assay buffer containing the recombinant PTPN22 enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of assay buffer containing the phosphorylated peptide substrate.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (typically around 620 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for PTPN22 Activity
This protocol describes a method to assess the effect of a PTPN22 inhibitor on T-cell activation using Jurkat T-cells.[15]
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Test inhibitor compound
-
Antibodies for flow cytometry (e.g., anti-phospho-Lck, anti-phospho-ERK)
-
Flow cytometer
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of the PTPN22 inhibitor for 1-2 hours.
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies.
-
After a short incubation period (e.g., 15-30 minutes), fix and permeabilize the cells.
-
Stain the cells with fluorescently labeled antibodies against phosphorylated signaling proteins like p-Lck or p-ERK.
-
Analyze the cells by flow cytometry to measure the levels of protein phosphorylation. An effective PTPN22 inhibitor should lead to an increase in the phosphorylation of its substrates.[9]
Quantitative Data Summary
The following table summarizes the potency and selectivity of selected PTPN22 inhibitors.
| Inhibitor | PTPN22 IC50 (µM) | Selectivity | Reference |
| L-1 | 1.4 | >7-10 fold over 16 other PTPs | [9][16][17] |
| L-107 | 0.63 | >10-fold over SHP2/PTP1B | [18] |
| LTV-1 | Not specified, but active in cellular assays | Dose-dependently enhanced TCR-signaling | [9] |
| Compound 17 | 1.5 | 10-fold over PTP-PEST, HePTP, and CD45 | [9] |
| 8b-19 | Not specified, but equipotent to parent compound with improved selectivity | Superior isozyme selectivity compared to parent 8b | [19] |
Visualizations
PTPN22 Signaling Pathway in T-Cells
Caption: Simplified PTPN22 signaling pathway in T-cell activation.
Experimental Workflow for PTPN22 Inhibitor Screening
Caption: A typical workflow for the screening and identification of PTPN22 inhibitors.
Troubleshooting Logic for Low Cellular Potency
Caption: Decision tree for troubleshooting low cellular potency of PTPN22 inhibitors.
References
- 1. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN22: structure, function, and developments in inhibitor discovery with applications for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Phosphatase PTPN22: Multifunctional Regulator of Immune Signaling, Development, and Disease | Annual Reviews [annualreviews.org]
- 7. Cutting Edge: The PTPN22 Allelic Variant Associated with Autoimmunity Impairs B Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTPN22 inhibition resets defective human central B cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico screening for PTPN22 inhibitors: active hits from an inactive phosphatase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 18. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 19. Structure-activity relationship studies and design of a PTPN22 inhibitor with enhanced isozyme selectivity and cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming off-target effects of Ptpn22-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome potential off-target effects of Ptpn22-IN-2 during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target, Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22). These unintended interactions are a concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of PTPN22.[1] Furthermore, off-target binding can cause cellular toxicity or other biological consequences unrelated to the on-target activity, complicating data analysis and potentially hindering therapeutic development.[2]
Q2: What are the first signs that I might be observing off-target effects with this compound?
A2: Initial indicators of potential off-target effects include:
-
Discrepancy with Genetic Validation: The phenotype observed with this compound differs from the phenotype seen when the PTPN22 gene is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).[2]
-
High Concentration Requirement: The effective concentration of this compound in your cellular assay is significantly higher than its biochemical potency (IC50 or Ki) against purified PTPN22. This suggests that at higher concentrations, the inhibitor may be engaging lower-affinity off-targets.[2][3]
-
Inconsistent Results with Other Inhibitors: A structurally different PTPN22 inhibitor produces a different or no phenotype, suggesting the effect may be due to the specific chemical scaffold of this compound rather than PTPN22 inhibition itself.[2]
-
Unexpected Cellular Toxicity: Significant cell death or stress is observed at concentrations required to see the desired on-target effect.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: To minimize the risk of off-target effects from the outset, consider the following strategies:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of this compound that produces the desired on-target effect. Higher concentrations increase the likelihood of engaging off-target proteins.[1]
-
Include a Negative Control Compound: Use a structurally similar but biologically inactive analog of this compound as a negative control. This helps confirm that the observed phenotype is due to the specific inhibitory activity and not the chemical scaffold.
-
Confirm Target Expression: Ensure that your cell line or model system expresses PTPN22 at sufficient levels to observe an on-target effect. PTPN22 is predominantly expressed in hematopoietic cells.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating suspected off-target effects of this compound.
Problem 1: The observed phenotype is inconsistent with PTPN22 knockout/knockdown.
If silencing the PTPN22 gene does not replicate the phenotype observed with this compound, it is a strong indicator of an off-target effect.
-
Confirm Target Engagement: First, verify that this compound is binding to PTPN22 in your cells using a Cellular Thermal Shift Assay (CETSA). A thermal shift indicates direct target engagement.[5][6]
-
Assess Selectivity: Use an in vitro phosphatase profiling service to screen this compound against a panel of other protein tyrosine phosphatases (PTPs), especially those closely related to PTPN22 (e.g., PTP1B, SHP1, SHP2).[4][7] This will provide an IC50 value for each off-target and quantify the inhibitor's selectivity.
-
Validate Downstream Signaling: PTPN22 negatively regulates T-cell receptor (TCR) signaling by dephosphorylating key kinases.[4][8] Inhibition of PTPN22 should lead to an increase in the phosphorylation of its known substrates, such as Lck (at Y394) and ZAP70 (at Y493).[4][9] Use Western blotting to confirm that this compound treatment recapitulates the signaling changes seen in PTPN22 knockout/knockdown cells.[10]
Problem 2: this compound shows cellular toxicity at concentrations required for the desired effect.
This issue can arise if the inhibitor has off-target effects on essential cellular pathways or if the on-target effect itself is detrimental to the cell type being studied.
-
Determine EC50 and CC50: Perform parallel dose-response curves for both the desired biological effect (Effective Concentration 50, EC50) and cell viability (Cytotoxic Concentration 50, CC50).
-
Calculate the Therapeutic Index (TI): The TI is the ratio of CC50 to EC50 (TI = CC50 / EC50). A low TI (<10) suggests that the therapeutic window is narrow and off-target toxicity is likely.
-
Use an Orthogonal Approach: Confirm the on-target phenotype using a non-pharmacological method like siRNA or CRISPR-Cas9. If the genetic approach does not cause the same level of toxicity, the toxicity observed with this compound is likely due to an off-target effect.[1]
-
Test in a PTPN22-Negative Cell Line: Treat a cell line that does not express PTPN22 (e.g., HeLa cells) with this compound.[4] If toxicity is still observed, it is definitively an off-target effect.
Data Presentation
When evaluating a new inhibitor, it is crucial to present quantitative data clearly. The following table provides an example of a selectivity profile for a PTPN22 inhibitor, which should be generated for this compound.
Table 1: Example Selectivity Profile of a PTPN22 Inhibitor (based on L-1 data)
| Target | IC50 (µM) | Selectivity (Fold vs. PTPN22) |
| PTPN22 (On-Target) | 1.4 | 1 |
| PTP1B | > 14 | > 10 |
| TCPTP | > 14 | > 10 |
| SHP1 | > 14 | > 10 |
| SHP2 | > 9.8 | > 7 |
| CD45 | > 14 | > 10 |
| Other PTPs (Panel of 16) | > 9.8 - 14 | > 7 - 10 |
This table is illustrative, based on published data for the PTPN22 inhibitor L-1, and should be generated for this compound through in vitro phosphatase profiling.[11][12][13]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to PTPN22 in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14]
Methodology:
-
Cell Treatment: Treat intact cells (e.g., Jurkat T-cells) with this compound at the desired concentration and a vehicle control (DMSO) for 1 hour at 37°C.[5]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[5]
-
Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins.[15]
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble PTPN22 by SDS-PAGE and Western blotting using a PTPN22-specific antibody.
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve to higher temperatures for the this compound-treated sample compared to the vehicle control, demonstrating target stabilization.
Protocol 2: Western Blot for Downstream TCR Signaling
Objective: To determine if this compound modulates the phosphorylation of its key substrates, Lck and ZAP70, consistent with on-target activity.
Methodology:
-
Cell Culture and Starvation: Culture Jurkat T-cells or primary T-cells. For some experiments, serum starvation may be required to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat cells with this compound at various concentrations or a vehicle control for 1-2 hours.
-
TCR Stimulation: Stimulate the T-cell receptor using anti-CD3/CD28 antibodies for short time points (e.g., 0, 5, 15, 30 minutes).[10]
-
Cell Lysis: Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-Lck (Y394), total Lck, phospho-ZAP70 (Y493), total ZAP70, and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the phospho-protein bands and normalize to the total protein and loading control. On-target inhibition of PTPN22 should result in a dose-dependent increase in the phosphorylation of Lck and ZAP70 upon TCR stimulation.[4]
Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of PTPN22 recapitulates the phenotype observed with this compound, providing the gold standard for on-target validation.
Methodology:
-
gRNA Design: Design two or three guide RNAs (gRNAs) targeting an early exon of the PTPN22 gene.
-
Transfection: Co-transfect the gRNA/Cas9 expression plasmids into the target cell line.
-
Clonal Isolation: Isolate and expand single-cell clones.
-
Knockout Validation: Screen the clones for PTPN22 protein loss by Western blot. Confirm the gene edit by Sanger sequencing of the target locus.
-
Phenotypic Analysis: Perform the relevant phenotypic and signaling assays (as described in Protocol 2) on the validated PTPN22 knockout clones and compare the results to wild-type cells treated with this compound. A match in phenotype and signaling strongly supports an on-target mechanism of action.
PTPN22 Signaling Pathway
Understanding the PTPN22 signaling pathway is crucial for designing and interpreting experiments. PTPN22 is a critical negative regulator of T-cell activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 8. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 10. mdpi.com [mdpi.com]
- 11. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTPN22 inhibitor L-1 | PTPN22 inhibitor | Probechem Biochemicals [probechem.com]
- 13. researchgate.net [researchgate.net]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Ptpn22-IN-2 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PTPN22-IN-2. The information provided is designed to address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a small molecule inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), a key negative regulator of T-cell receptor signaling. Like many small molecule kinase and phosphatase inhibitors, this compound is likely a hydrophobic compound, which can lead to poor solubility in aqueous solutions commonly used in biological experiments. Achieving appropriate dissolution is critical for accurate and reproducible experimental results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
For initial solubilization and the creation of a high-concentration stock solution, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. PTPN22 inhibitors are generally soluble in DMSO. For instance, the related compound PTPN22-IN-1 is available commercially as a 10 mM solution in DMSO.
Q3: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. To troubleshoot this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.
-
Vortexing/Mixing: Add the this compound stock solution to your aqueous buffer while vortexing or mixing vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Sonication: If precipitation persists, gentle sonication of the final solution in a water bath for a short period can help to redissolve the compound.
-
Warming: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the thermal stability of the compound and other components in your buffer.
Q4: Can I prepare an aqueous stock solution of this compound?
Directly dissolving this compound in purely aqueous buffers like PBS or saline is generally not recommended due to its presumed low aqueous solubility. It is best to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into your experimental aqueous medium.
Q5: Are there any alternative solvents to DMSO?
Ethanol or other organic solvents can sometimes be used, but their compatibility with your specific experimental system must be verified. DMSO is generally the most widely used and recommended initial solvent.
Troubleshooting Guide for this compound Solubility
This guide provides a step-by-step approach to addressing solubility challenges with this compound.
Issue 1: this compound powder will not dissolve in the chosen solvent.
-
Protocol:
-
Verify the Solvent: Confirm that you are using a recommended organic solvent such as DMSO for initial dissolution.
-
Increase Mixing Energy: Vortex the solution vigorously for at least 1-2 minutes.
-
Gentle Heating: Warm the solution in a water bath at a temperature no higher than 37°C for 5-10 minutes.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.
-
Assess Dissolution: Visually inspect the solution for any remaining particulate matter against a light source.
-
Issue 2: Precipitate forms upon dilution of the DMSO stock into aqueous media.
This is a common occurrence due to the hydrophobic nature of the compound.
-
Experimental Protocol:
-
Prepare the Aqueous Buffer: Have your final volume of aqueous buffer (e.g., cell culture media, PBS) ready in a sterile tube.
-
Vortexing Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-wise. This rapid mixing is crucial.
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution. If it is above 1%, consider preparing a more concentrated DMSO stock to reduce the volume needed for dilution.
-
Incubation: If a slight haze or precipitate is still visible, incubate the solution at 37°C for 15-30 minutes with occasional mixing.
-
Filtration (Optional): For in vivo applications where complete dissolution is critical, the final formulation may be filtered through a 0.22 µm syringe filter to remove any remaining micro-precipitates. Be aware that this may slightly reduce the final concentration of the compound.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the properties of other known PTPN22 inhibitors can provide a useful reference.
| Inhibitor | Molecular Weight ( g/mol ) | Reported IC50 | Reported Solubility Information |
| PTPN22-IN-1 | 455.48 | 1.4 µM | Soluble in DMSO (e.g., 10 mM) |
| L-1 | Not specified | 1.4 µM | Administered intraperitoneally in mice, suggesting a formulation for in vivo use was developed. |
| L-107-8 | Not specified | Not specified | Described as having improved solubility characteristics over earlier derivatives[1]. |
Experimental Methodologies
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock of a compound with a molecular weight of 450 g/mol , you would weigh 4.5 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier. A common storage recommendation for similar compounds is -80°C for 6 months or -20°C for 1 month[2].
Visualizations
Caption: Workflow for dissolving hydrophobic PTPN22 inhibitors.
Caption: PTPN22 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing Ptpn22 Inhibitor Dosage for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Ptpn22 inhibitor dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dosage for a PTPN22 inhibitor in mice?
A1: Based on preclinical studies with the PTPN22 inhibitor L-1, a starting dose of 10 mg/kg administered intraperitoneally (IP) has been reported.[1][2] This dosage has been shown to achieve plasma concentrations sufficient to engage the target and elicit a biological response in tumor models.[1]
Q2: What is the recommended administration route for Ptpn22 inhibitors in vivo?
A2: For the PTPN22 inhibitor L-1, intraperitoneal (IP) administration has been used successfully in mouse models.[1][2] This route is often chosen in preclinical studies for its relative ease of administration and ability to achieve systemic exposure. The choice of administration route will ultimately depend on the physicochemical properties of the specific inhibitor being used, including its solubility and stability.
Q3: What are the known pharmacokinetic properties of in vivo-tested Ptpn22 inhibitors?
A3: For the inhibitor L-1, intraperitoneal administration at 10 mg/kg in mice resulted in an average area under the curve (AUC) of 4.55 μM·h and a maximum concentration (Cmax) of 1.11 μM.[1][2] It is crucial to characterize the pharmacokinetics of your specific Ptpn22 inhibitor to ensure adequate target exposure.
Q4: Are there any known toxicity concerns with Ptpn22 inhibitors?
A4: The available literature on the PTPN22 inhibitor L-1 in the context of anti-cancer immunity studies did not report overt toxicity at the tested dose of 10 mg/kg.[1][2] However, as PTPN22 is a key regulator of immune signaling, careful monitoring for potential autoimmune-related side effects is warranted, especially with chronic dosing. Researchers should conduct thorough toxicology studies for their specific inhibitor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy in vivo | Inadequate drug exposure | - Perform pharmacokinetic studies to determine the AUC, Cmax, and half-life of your inhibitor. - Consider increasing the dose or dosing frequency based on PK data. - Evaluate alternative administration routes to improve bioavailability. |
| Poor target engagement | - Develop a pharmacodynamic assay to measure PTPN22 inhibition in a relevant tissue (e.g., splenocytes, tumor-infiltrating lymphocytes). - Assess the phosphorylation status of PTPN22 substrates like Lck and Zap-70.[3][4] | |
| Redundancy in signaling pathways | - PTPN22 is part of a complex regulatory network. Consider combination therapies to target parallel or downstream pathways. | |
| Unexpected Phenotype or Toxicity | Off-target effects | - Profile the selectivity of your inhibitor against a panel of other phosphatases and kinases. - Compare the in vivo phenotype to that of Ptpn22 knockout or knock-in mouse models to assess on-target effects.[5][6][7] |
| Immune-related adverse events | - PTPN22 is a critical negative regulator of T cell activation.[1][8][9] Inhibition may lead to immune hyperactivation. - Monitor for signs of autoimmunity, such as weight loss, ruffled fur, and inflammation in various organs. - Consider incorporating a dose-escalation study to identify a maximum tolerated dose. |
Data Summary
Table 1: In Vivo Dosage and Pharmacokinetics of PTPN22 Inhibitor L-1
| Parameter | Value | Species | Administration Route | Reference |
| Dosage | 10 mg/kg | Mouse | Intraperitoneal (IP) | [1][2] |
| AUC | 4.55 μM·h | Mouse | Intraperitoneal (IP) | [1][2] |
| Cmax | 1.11 μM | Mouse | Intraperitoneal (IP) | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Administration of a PTPN22 Inhibitor (Example using L-1)
-
Formulation: Due to the hydrophobic nature of L-1, a formulation using an emulsifier like cremophor-EL was developed to improve its in vivo pharmacokinetic properties.[2] Researchers should develop a suitable formulation for their specific inhibitor based on its solubility characteristics.
-
Dosing: Administer the formulated PTPN22 inhibitor to mice via intraperitoneal (IP) injection at a volume appropriate for the animal's weight (e.g., 100 μL for a 20-25 g mouse).
-
Monitoring: Observe the animals daily for any signs of toxicity. For efficacy studies, monitor the relevant endpoints for your disease model (e.g., tumor size, disease activity score).
-
Pharmacokinetic/Pharmacodynamic Analysis: At selected time points after dosing, collect blood and/or tissue samples to determine drug concentration (PK) and target engagement (PD), such as the phosphorylation status of PTPN22 substrates.
Visualizations
Caption: PTPN22 negatively regulates TCR signaling.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 3. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of PTPN22 risk variant in the development of autoimmunity: Finding common ground between mouse and man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of PTPN22 in autoimmunity: learning from mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTPN22 and islet-specific autoimmunity: What have the mouse models taught us? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of the Protein Tyrosine Phosphatase PTPN22 Reduces Mannan-Induced Autoimmune Arthritis in SKG Mice - PMC [pmc.ncbi.nlm.nih.gov]
PTPN22 Enzymatic Assays: A Technical Support Center
Welcome to the technical support center for PTPN22 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common issues encountered during experimental procedures involving the Protein Tyrosine Phosphatase, Non-Receptor Type 22 (PTPN22).
Troubleshooting Guides
This section addresses specific problems that may arise during your PTPN22 enzymatic assays in a question-and-answer format.
Question: Why am I observing low or no PTPN22 enzymatic activity?
Answer: Low or absent PTPN22 activity can stem from several factors. Here are the primary aspects to investigate:
-
Enzyme Integrity: Recombinant PTPN22 can be sensitive to storage and handling. Ensure the enzyme has been stored at the correct temperature (-80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[1] The stability of the protein can be affected by thermal degradation.[1]
-
Assay Buffer Composition: The pH and composition of the assay buffer are critical. While a general phosphatase assay buffer might have a pH of 7.5, optimizing the buffer for PTPN22 is recommended.[2] A modified HEPES buffer at pH 7.2 has been used successfully.[3] Ensure the buffer contains a reducing agent like Dithiothreitol (DTT) to maintain the catalytic cysteine residue in a reduced, active state.[4]
-
Redox State: PTPN22 activity is regulated by oxidation.[5][6] The catalytic cysteine residue is prone to oxidation, which inactivates the enzyme. The inclusion of reducing agents in your assay buffer is crucial. If you suspect oxidation, you can try pre-incubating the enzyme with a reducing agent.
-
Substrate Quality and Concentration: Ensure your phosphorylated substrate is not degraded and is used at an appropriate concentration. For fluorogenic substrates like DiFMUP, a concentration around 10 µM is often used.[3] If using a peptide substrate, verify its purity and phosphorylation status.
-
Incorrect Incubation Conditions: The incubation time and temperature must be optimized. A common starting point is a 15-30 minute incubation at 37°C.[3]
Question: My assay is showing a high background signal. What are the possible causes and solutions?
Answer: A high background signal can mask the true enzyme activity. Consider the following:
-
Substrate Instability: Some phosphorylated substrates can spontaneously hydrolyze, releasing the detectable molecule and causing a high background. Test the stability of your substrate in the assay buffer without the enzyme. If you observe a significant signal increase over time, you may need to find a more stable substrate or adjust your assay conditions (e.g., lower pH, shorter incubation time).
-
Contaminating Phosphatases: If your PTPN22 preparation is not pure, other phosphatases could be contributing to the signal. Ensure you are using a highly purified recombinant PTPN22. If you are using cell lysates, consider immunoprecipitating PTPN22 to isolate its activity.
-
Assay Plate Interference: The type of microplate used can affect background fluorescence or luminescence. For fluorescence assays, use black plates (with clear bottoms if reading from the bottom). For luminescence, white plates are recommended, and for colorimetric assays, clear plates are suitable.[7]
Question: I am observing precipitation of my substrate during the assay. How can I prevent this?
Answer: Substrate precipitation can lead to inaccurate and inconsistent results. Here are some troubleshooting steps:
-
Substrate Solubility: Check the solubility of your substrate in the assay buffer. You may need to dissolve the substrate in a small amount of an organic solvent like DMSO before diluting it in the assay buffer.
-
Buffer Components: Certain buffer components can cause precipitation. If your buffer contains high concentrations of divalent cations, these might interact with the phosphate (B84403) groups on the substrate. Try adjusting the buffer composition.
-
Concentration Effects: You may be using the substrate at a concentration above its solubility limit in your assay conditions. Try performing the assay with a lower concentration of the substrate.
Frequently Asked Questions (FAQs)
Q1: What are the key substrates of PTPN22?
A1: PTPN22 is a protein tyrosine phosphatase that negatively regulates T-cell receptor (TCR) signaling.[8][9][10] Its key substrates include proteins involved in this pathway, such as:
Q2: How can I confirm that the activity I am measuring is specific to PTPN22?
A2: To ensure specificity, you can use a known PTPN22 inhibitor as a control. Alternatively, you can use a catalytically inactive "substrate-trapping" mutant of PTPN22 (e.g., D195A/C227S).[11][13][14] This mutant can bind to substrates but cannot dephosphorylate them, allowing for the identification of interacting proteins without the confounding factor of enzymatic activity.[14]
Q3: What are the optimal buffer conditions for a PTPN22 enzymatic assay?
A3: While optimal conditions can vary depending on the specific substrate and assay format, a good starting point for a PTPN22 assay buffer is:
| Component | Concentration | Purpose |
| HEPES or Tris-HCl | 25-50 mM | pH buffer |
| pH | 7.2 - 7.5 | Optimal pH for activity |
| NaCl | 50-150 mM | Ionic strength |
| EDTA | 1-2 mM | Chelates divalent cations |
| DTT | 1-5 mM | Reducing agent to keep enzyme active |
| BSA | 0.01 - 0.1% | Prevents non-specific binding |
Experimental Protocols
General Protocol for a Fluorogenic PTPN22 Enzymatic Assay
This protocol uses a generic fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Prepare Assay Buffer: Prepare a buffer containing 50 mM HEPES pH 7.2, 100 mM NaCl, 2 mM EDTA, and 5 mM DTT.
-
Prepare PTPN22 Enzyme: Dilute the recombinant PTPN22 enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
Prepare Substrate: Dissolve DiFMUP in DMSO to make a stock solution, then dilute to the final working concentration (e.g., 10 µM) in the assay buffer.[3]
-
Set up the Assay Plate: Add 50 µL of the diluted enzyme solution to the wells of a black 96-well plate. Include wells with assay buffer only as a no-enzyme control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[3]
-
Initiate the Reaction: Add 50 µL of the diluted substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[3]
-
Read Fluorescence: Measure the fluorescence at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.[3]
-
Data Analysis: Subtract the fluorescence of the no-enzyme control from the values of the enzyme-containing wells to determine the PTPN22-specific activity.
Visualizations
PTPN22 Signaling Pathway in T-Cells
Caption: PTPN22 negatively regulates T-cell receptor (TCR) signaling.
Experimental Workflow for PTPN22 Enzymatic Assay
Caption: A generalized workflow for a PTPN22 enzymatic assay.
Troubleshooting Logic for Low Enzyme Activity
Caption: A logical approach to troubleshooting low PTPN22 activity.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. store.sangon.com [store.sangon.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. PTPN22-CD45 dual phosphatase retrograde feedback enhances TCR signaling and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox regulation of PTPN22 affects the severity of T-cell-dependent autoimmune inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoimmunity: Redoxing PTPN22 activity | eLife [elifesciences.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression [mdpi.com]
- 9. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Protein Tyrosine Phosphatase (PTP) Substrates - PMC [pmc.ncbi.nlm.nih.gov]
challenges in developing clinically viable PTP inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of clinically viable Protein Tyrosine Phosphatase (PTP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my potent PTP inhibitor shows low activity in cell-based assays?
A1: This is a common challenge that typically stems from two main issues:
-
Poor Cell Permeability: The active sites of PTPs are highly conserved and positively charged. Consequently, potent inhibitors designed to bind this site are often highly charged (e.g., containing phosphotyrosine mimetics), which severely limits their ability to cross the nonpolar cell membrane.[1][2][3][4]
-
Low Bioavailability: Even if an inhibitor enters the cell, it may have poor metabolic stability, high protein binding, or rapid efflux, reducing the effective intracellular concentration at the target PTP.
Troubleshooting Tip: Consider using cell-permeable analogs or prodrug strategies. If the issue persists, performing a cell lysis and testing the compound on the cell lysate can help determine if the inhibitor is active against the target in a more complex environment but is failing to reach it in intact cells.
Q2: How can I achieve selectivity for my target PTP, especially for highly homologous enzymes like PTP1B and TCPTP?
A2: Achieving selectivity is a major hurdle because the catalytic domains of PTPs are highly conserved. For instance, the catalytic domain of TCPTP shares 72% sequence identity with PTP1B, making selective targeting difficult.[5]
-
Target Allosteric Sites: Instead of targeting the conserved active site, design inhibitors that bind to unique, less conserved allosteric sites on the phosphatase.[6] These sites can lock the enzyme in an inactive conformation. Allosteric inhibitors for SHP2 have shown this to be a successful strategy.[2][7]
-
Exploit Non-conserved Peripheral Pockets: Design inhibitors that bind to the active site but also have extensions that interact with unique, non-conserved amino acid residues in regions surrounding the active site. This can enhance both potency and selectivity.
Q3: I'm getting a high number of hits in my biochemical screen. How do I filter out false positives?
A3: High-throughput screens for PTP inhibitors are prone to false positives, often due to the nature of the PTP catalytic cycle.
-
Redox-Active Compounds: The catalytic cysteine in the PTP active site is susceptible to oxidation, which inactivates the enzyme. Many screening compounds can generate reactive oxygen species (ROS), leading to non-specific, oxidation-based inhibition.[5]
-
Assay Interference: Some compounds may interfere with the assay itself, for example, by being colored (interfering with pNPP assays) or autofluorescent.[8]
Troubleshooting Tip: Always include a reducing agent like Dithiothreitol (DTT) in your assay buffer to maintain the reduced state of the catalytic cysteine. To check for redox cycling, run the assay with and without DTT or with a catalase. Hits that are only active in the absence of DTT are likely false positives. Additionally, run compound-only controls (without the enzyme) to check for assay interference.[8]
Q4: My inhibitor shows off-target effects in cells. How do I interpret these results?
A4: Off-target effects are common and can complicate the interpretation of results. An inhibitor might affect other phosphatases, kinases, or different protein families entirely.[9][10] For example, some active-site SHP2 inhibitors have been shown to inhibit protein tyrosine kinases like PDGFRβ.[10]
-
Validate with a Second Inhibitor: Use a structurally distinct inhibitor for the same target to see if it produces the same phenotype.
-
Genetic Validation: Use techniques like siRNA or CRISPR to knock down the target PTP and verify that the resulting phenotype matches that of the inhibitor treatment.[11]
-
Perform Profiling: Screen your inhibitor against a panel of other phosphatases and kinases to characterize its selectivity profile. This helps in understanding which off-target effects might be contributing to the observed cellular phenotype.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
| Potential Cause | Troubleshooting Steps |
| Inhibitor Solubility/Stability | Ensure your inhibitor is fully dissolved in the solvent (typically DMSO).[12] Visually inspect for precipitation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Test solubility in the final assay buffer. |
| Enzyme Concentration/Activity | Enzyme activity can decrease over time. Use a consistent, freshly diluted batch of enzyme. Ensure the enzyme concentration is in the linear range of the assay. The final enzyme concentration should be well below the Ki of a tight-binding inhibitor. |
| Substrate Concentration | The IC50 value is dependent on the substrate concentration, especially for competitive inhibitors. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for your enzyme.[13] |
| Assay Conditions | Maintain consistent pH, temperature, and incubation times. Some buffers (e.g., HEPES) can compete with inhibitor binding at the active site.[14] |
Issue 2: Inhibitor Shows No Effect on Target Phosphorylation in Western Blots
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | As discussed in the FAQ, this is a primary challenge. The inhibitor may not be reaching its intracellular target. |
| Insufficient Treatment Time/Dose | Perform a time-course (e.g., 1, 6, 12, 24 hours) and dose-response experiment to find the optimal conditions.[15] |
| Inhibitor Degradation | The compound may be unstable in cell culture media or rapidly metabolized by the cells. |
| Target Not Activated | The specific signaling pathway your PTP target regulates may not be active in your cell model. Ensure you stimulate the pathway (e.g., with a growth factor like EGF or PDGF for SHP2-dependent pathways) to see a dephosphorylation event that can be inhibited. |
| Antibody Quality | The phospho-specific antibody may be of poor quality. Run positive and negative controls (e.g., cells treated with a known activator and a phosphatase inhibitor like pervanadate) to validate the antibody.[16] |
Quantitative Data on PTP Inhibitors
The following tables summarize the potency and selectivity of representative inhibitors for key PTP targets.
Table 1: PTP1B Inhibitor Potency and Selectivity
| Inhibitor | Type | PTP1B IC50 / Ki | TCPTP IC50 / Ki | Selectivity (TCPTP/PTP1B) |
|---|---|---|---|---|
| Trodusquemine | Allosteric | 1 µM (IC50)[17] | 224 µM (IC50)[17] | ~224-fold |
| JTT-551 | Mixed-type | 0.22 µM (Ki)[17] | 9.3 µM (Ki)[17] | ~42-fold |
| Compound 3 (Wiesmann et al.) | Allosteric | 8 µM (IC50)[17] | >100 µM (IC50) | >12.5-fold |
| AU-008 | Active Site | 67 µM (IC50)[13] | 180 µM (IC50)[13] | ~3-fold |
Table 2: SHP2 Inhibitor Potency
| Inhibitor | Type | SHP2 IC50 | Cellular p-ERK IC50 (KYSE-520 cells) |
|---|---|---|---|
| SHP099 | Allosteric | 0.071 µM[6] | Not Reported |
| TK-642 | Allosteric | 0.0027 µM[18] | Not Reported |
| Compound 23 (Novartis) | Allosteric | 0.027 µM[19] | 0.096 µM[19] |
| Compound 28 (Sarma et al.) | Allosteric | 0.318 µM[7] | Not Reported |
Table 3: CD45 Inhibitor Potency and Selectivity
| Inhibitor | Type | CD45 IC50 | PTP1B IC50 | Selectivity (PTP1B/CD45) |
|---|---|---|---|---|
| Compound 211 | Allosteric | 0.2 µM[20] | >20 µM | >100-fold |
| PTP CD45 Inhibitor (Calbiochem) | Competitive | 0.2 µM (pNPP)[21] | >30 µM (Lck) | >150-fold |
| 9,10-phenanthrenedione analogs | Reversible | Low µM[22] | Variable | Can be selective for either CD45 or PTP1B depending on modification.[22] |
Experimental Protocols
Protocol 1: Colorimetric PTP Activity Assay using pNPP
This protocol measures the activity of a purified PTP enzyme by detecting the production of the chromogenic product p-nitrophenol.
Materials:
-
Purified PTP enzyme
-
Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 100 mM NaCl, 1 mM DTT)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate stock solution (e.g., 100 mM in water)
-
PTP inhibitor stock solution (in DMSO)
-
Stop Solution (e.g., 1 N NaOH)
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of your PTP inhibitor in DMSO. Then, dilute these into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme Preparation: Dilute the purified PTP enzyme to a working concentration (e.g., 2X the final desired concentration) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation time.
-
Assay Setup: To each well of a 96-well plate, add the components in the following order:
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Working Solution.
-
Positive Control (No Inhibitor): 25 µL Assay Buffer + 25 µL Enzyme Working Solution.
-
Inhibitor Wells: 25 µL of Inhibitor Working Solution + 25 µL of Enzyme Working Solution.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate the enzyme and inhibitors for 15-30 minutes at room temperature.
-
Initiate Reaction: Prepare a pNPP Substrate Working Solution by diluting the stock in Assay Buffer (e.g., to 2X the final desired concentration, which is often near the Km). Add 50 µL of the Substrate Working Solution to all wells (except the blank) to start the reaction.[9]
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for 10-30 minutes.[3]
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well. The solution will turn yellow.[23]
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all other wells. Calculate the percent inhibition for each inhibitor concentration relative to the positive control and plot the results to determine the IC50 value.
Protocol 2: Cell-Based Assay for PTP Inhibitor Activity (Western Blot)
This protocol assesses the ability of a PTP inhibitor to increase the phosphorylation of a target protein within a cell.
Materials:
-
Cell line expressing the PTP and its target substrate
-
Appropriate cell culture medium and plates
-
PTP inhibitor stock solution (in DMSO)
-
Stimulant (e.g., growth factor, if required to activate the pathway)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).[24]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
Primary antibodies (phospho-specific for the target and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells into multi-well plates (e.g., 6-well plates) and allow them to adhere and grow until they reach 70-80% confluency.[15]
-
Serum Starvation (Optional): To reduce basal signaling, you may need to serum-starve the cells for 4-16 hours before treatment.
-
Inhibitor Treatment: Prepare working solutions of your PTP inhibitor in serum-free medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO only). Incubate for the desired duration (e.g., 1-4 hours).[15]
-
Pathway Stimulation: If the pathway is not basally active, add the appropriate stimulant (e.g., insulin (B600854) for the IR pathway, EGF for the EGFR/SHP2 pathway) for a short period (e.g., 5-15 minutes) before harvesting the cells.
-
Cell Lysis:
-
Place the plate on ice and quickly wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold Lysis Buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[24]
-
-
Protein Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 3% BSA in TBST) for 1 hour.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe with an antibody for the total target protein or a loading control (e.g., β-actin) to confirm equal protein loading. Quantify the band intensities to determine the change in phosphorylation relative to the total protein.
Visualizations
Signaling Pathways and Workflows
References
- 1. CD45 functions as a signaling gatekeeper in T cells – MIT Department of Chemistry [chemistry.mit.edu]
- 2. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Targeting Tyrosine Phosphatases: Time to End the Stigma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a potent and selective allosteric inhibitor targeting the SHP2 tunnel site for RTK-driven cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating Effects of Tyrosine Phosphatase Inhibitors on T Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. eijppr.com [eijppr.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Allosteric noncompetitive small molecule selective inhibitors of CD45 tyrosine phosphatase suppress T-cell receptor signals and inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PTP CD45 Inhibitor [sigmaaldrich.com]
- 22. Potent reversible inhibitors of the protein tyrosine phosphatase CD45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3hbiomedical.com [3hbiomedical.com]
- 24. bio-rad.com [bio-rad.com]
Ptpn22-IN-2 stability in long-term storage
Welcome to the technical support center for Ptpn22-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a solid (powder) at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] Under these conditions, the compound is expected to be stable for an extended period. When ready to use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[5] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1] When preparing working solutions, dilute the stock solution in your aqueous experimental medium immediately before use. Do not store the inhibitor in aqueous solutions for extended periods, as this may lead to degradation.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your stock or working solution may indicate chemical degradation or oxidation of the compound.[1] This can be caused by exposure to light, air, or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.
Q4: I am observing precipitation in my frozen stock solution upon thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[1] To address this, ensure the chosen solvent is appropriate for cryogenic storage. Thaw the solution slowly at room temperature and vortex gently to ensure complete re-dissolution before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of the inhibitor.
-
Solution: Prepare fresh working solutions from a new aliquot of your stock for each experiment. Assess the stability of the inhibitor in your specific cell culture medium over the time course of your experiment using a stability assay (see Experimental Protocols).
-
-
Possible Cause 2: Incorrect final concentration.
-
Solution: Verify your dilution calculations. Perform a dose-response experiment to confirm the optimal working concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Cell permeability issues.
-
Solution: While this compound is designed to be cell-permeable, different cell lines can have varying permeability characteristics. If you suspect this is an issue, you may need to consult relevant literature or consider alternative delivery methods.
-
Issue 2: High background or off-target effects in experiments.
-
Possible Cause 1: High concentration of the inhibitor.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations can lead to non-specific effects.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.5%.[5] Always include a vehicle control (medium with the same concentration of solvent but without the inhibitor) in your experiments.
-
Data Presentation
The following tables provide an example of how to present stability data for this compound. Please note that this is a template, and the actual stability may vary based on specific experimental conditions.
Table 1: Stability of this compound Solid Form at Different Temperatures
| Storage Temperature | Purity after 12 Months (%) | Appearance |
| -80°C | >99% | White to off-white powder |
| -20°C | >98% | White to off-white powder |
| 4°C | 90-95% | Slight discoloration |
| Room Temperature | <80% | Significant discoloration |
Table 2: Stability of this compound in DMSO Stock Solution (10 mM) at -80°C
| Time Point | Purity (%) | Notes |
| Initial (T=0) | 99.8% | Clear, colorless solution |
| 1 Month | 99.5% | No visible change |
| 3 Months | 99.2% | No visible change |
| 6 Months | 98.9% | No visible change |
| 12 Months | 98.5% | No visible change |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution by HPLC
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time.[1][6]
-
Preparation of Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately take an aliquot and quench any potential degradation by adding an equal volume of a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
-
Incubation:
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration.
-
-
Preparation of Time-Point Samples:
-
At each designated time point (e.g., 2, 8, 24, 48 hours), take an aliquot of the incubated solution and process it as described in step 1.
-
-
HPLC Analysis:
Protocol 2: Cell-Based Assay for this compound Activity
This protocol provides a general method to assess the biological activity of this compound after storage.
-
Cell Culture:
-
Culture a relevant cell line (e.g., Jurkat T-cells) under standard conditions.
-
-
Dose-Response Curve:
-
Prepare a serial dilution of your this compound stock solution (both a fresh stock and the stored stock you are testing).
-
Treat the cells with the different concentrations of the inhibitor for a predetermined amount of time.
-
-
Cell-Based Readout:
-
Data Analysis:
-
Compare the dose-response curves generated from the fresh and stored this compound to determine if there has been a loss of inhibitory activity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule HPLC [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of substrates of human protein-tyrosine phosphatase PTPN22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PTPN22 - Wikipedia [en.wikipedia.org]
- 15. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Ptpn22-IN-2 Delivery for Enhanced Bioavailability
Disclaimer: As of our latest update, "Ptpn22-IN-2" is not a publicly documented inhibitor. Therefore, this technical support center provides a generalized guide for refining the delivery and enhancing the bioavailability of novel, poorly water-soluble small molecule inhibitors targeting Protein Tyrosine Phosphatase, Non-Receptor Type 22 (PTPN22). The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals encountering challenges with experimental compounds of this nature.
Frequently Asked Questions (FAQs)
Q1: My newly received this compound will not dissolve in my aqueous buffer. What should I do first?
A1: The initial step is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of organic molecules.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low enough to not impact the biological system, typically less than 0.5% v/v.[1]
Q2: What are the most common organic solvents for preparing stock solutions for hydrophobic compounds like this compound?
A2: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The best solvent will depend on the specific chemical properties of your inhibitor and the tolerance of your experimental system to that solvent.[1]
Q3: I'm observing precipitation of my compound after diluting the stock solution into my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: Your compound may be exceeding its solubility limit in the final assay medium.
-
Use a Surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help maintain the solubility of your compound.
-
Employ Excipients: Solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) can form inclusion complexes with the drug, improving its solubility in aqueous solutions.[2]
-
Co-solvent Systems: Using a mixture of solvents in your final formulation can sometimes improve solubility over a single solvent.[2]
Q4: What are some advanced formulation strategies to consider for in vivo studies with this compound?
A4: For in vivo applications, where bioavailability is paramount, more advanced formulations are often necessary. These can include:
-
Liposomal Formulations: Encapsulating the compound in lipid vesicles can improve its stability and delivery.[2]
-
Solid Dispersion Systems: Dispersing the drug in a polymer matrix can enhance both solubility and dissolution rate.[2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[2][4]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area and dissolution rate.[3][5]
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of this compound activity.
This is a frequent problem that can arise from the poor solubility and potential degradation of the small molecule inhibitor in solution. The following provides a systematic approach to troubleshooting this issue.
Troubleshooting Protocol:
-
Confirm Stock Solution Integrity:
-
Visual Inspection: Check your stock solution for any signs of precipitation. If crystals are present, gently warm the solution and vortex to redissolve.
-
Purity Analysis: If you continue to see inconsistent results, consider analyzing the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) to ensure the compound has not degraded.
-
-
Optimize Working Solution Preparation:
-
Order of Addition: When preparing your working solution, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Fresh Preparations: Prepare working solutions fresh for each experiment to avoid degradation over time.
-
-
Evaluate for Compound Aggregation:
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence of compound aggregates in your solution.
-
Detergent Test: Repeat your assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton™ X-100. If the inhibitory activity of your compound increases, it may be due to the disruption of aggregates, making more of the compound available to interact with the target.
-
Issue: High background signal or off-target effects in cell-based assays.
Poor solubility can lead to compound precipitation in the cell culture medium, which can cause light scattering in plate-based reads or result in non-specific cellular stress, leading to off-target effects.
Troubleshooting Protocol:
-
Microscopic Examination: Visually inspect the wells of your cell culture plate under a microscope for any signs of compound precipitation.
-
Solubility in Media: Determine the maximum soluble concentration of your compound in the complete cell culture medium you are using. This may be lower than in a simple buffer.
-
Vehicle Control: Always include a vehicle control (the final concentration of the solvent and any excipients without the inhibitor) in your experiments to account for any effects of the formulation itself on the cells.[1]
Data Presentation
Table 1: Solubility of a Hypothetical this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| DMSO | > 50 | Freely Soluble |
| Ethanol | 10-20 | Soluble |
| 10% HP-β-CD in PBS | 1-5 | Moderately Soluble |
| 5% Tween® 80 in PBS | 0.5-1 | Slightly Soluble |
Table 2: Comparison of Delivery Formulations for a Hypothetical this compound
| Formulation | Drug Concentration (µM) | In Vitro Efficacy (IC50) | In Vivo Bioavailability (%) |
| DMSO/Saline (0.5% DMSO) | 10 | 5 µM (with precipitation) | < 1% |
| 20% HP-β-CD in Saline | 10 | 1.5 µM | 15% |
| SEDDS | 50 | 1.2 µM | 35% |
| Liposomal Formulation | 25 | 1.8 µM | 25% |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Inhibitor
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to 37°C) may be necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in amber vials to protect from light.[6]
-
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound stock solution in DMSO, HP-β-CD, sterile phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare a stock solution of the excipient in your aqueous buffer (e.g., 20% w/v HP-β-CD in PBS).[1]
-
Add the this compound stock solution to the HP-β-CD solution to achieve the desired final concentration.
-
Agitate the mixture until the compound is fully dissolved. This may require extended vortexing, sonication, or overnight stirring at room temperature.[1]
-
Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any remaining particulates.[1]
-
Perform serial dilutions of this formulated stock into your final assay medium.
-
Visually inspect the dilutions for any signs of precipitation.[1]
-
Protocol 3: General Protocol for an In Vitro Cell-Based Assay
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 2X working solution of this compound in the appropriate vehicle (e.g., cell culture medium with 0.2% DMSO or a cyclodextrin-based formulation).
-
Ensure the compound is fully dissolved and there is no precipitation.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add an equal volume of the 2X compound solution to each well to achieve the final desired concentration.
-
Include a vehicle control and a positive control in your experiment.
-
-
Incubation: Incubate the cells for the desired period.
-
Assay Readout: Perform the assay to measure the desired endpoint (e.g., cell viability, cytokine production, protein phosphorylation).
Mandatory Visualizations
Caption: PTPN22 signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to PTPN22 Inhibition
Welcome to the technical support center for addressing resistance to Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) inhibition. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is PTPN22 and why is it a therapeutic target?
A1: PTPN22 is a protein tyrosine phosphatase predominantly expressed in immune cells that acts as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] By dephosphorylating key signaling molecules such as Lck and ZAP-70, PTPN22 dampens T-cell activation.[2][4] Inhibition of PTPN22 is being explored as a therapeutic strategy to enhance anti-tumor immunity in cancer.[1][5][6]
Q2: We are observing a diminished response to our PTPN22 inhibitor over time in our cell-based assays. What are the potential causes?
A2: A diminished response to a PTPN22 inhibitor can arise from several factors, broadly categorized as on-target and off-target resistance mechanisms. These can include mutations in the PTPN22 drug-binding site, upregulation of PTPN22 expression, or activation of compensatory signaling pathways that bypass the need for the signals that PTPN22 normally regulates.
Q3: How can we confirm that our cell line has developed resistance to a PTPN22 inhibitor?
A3: To confirm resistance, you should perform a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of your inhibitor in the suspected resistant cell line compared to the parental, sensitive cell line. A significant rightward shift in the IC50 curve for the resistant line indicates a decreased sensitivity to the inhibitor.
Troubleshooting Guides
Below are troubleshooting guides for common issues related to PTPN22 inhibitor resistance. Each guide provides potential causes, detailed experimental protocols to investigate them, and expected outcomes.
Issue 1: Decreased Inhibitor Potency (Increased IC50)
You observe that a higher concentration of your PTPN22 inhibitor is required to achieve the same biological effect (e.g., inhibition of T-cell proliferation, cytokine production) in your long-term cultures compared to initial experiments.
Potential Causes:
-
On-Target Mutations: Acquired mutations in the PTPN22 catalytic domain may reduce the binding affinity of the inhibitor.
-
Increased PTPN22 Expression: Cells may upregulate the expression of PTPN22, requiring more inhibitor to achieve the same level of target engagement.
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN22: structure, function, and developments in inhibitor discovery with applications for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 6. PTPN22 inhibitors - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
Validation & Comparative
A Comparative Guide to PTPN22 Inhibitors: Ptpn22-IN-2 versus L-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small molecule inhibitors of Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22): Ptpn22-IN-2 and L-1. PTPN22 is a critical negative regulator of T-cell activation and has emerged as a promising therapeutic target for autoimmune diseases and cancer immunotherapy. This document summarizes their performance based on available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.
Executive Summary
Both this compound and L-1 are potent inhibitors of PTPN22. L-1 has been characterized more extensively in preclinical in vivo models, demonstrating anti-tumor efficacy. This compound, particularly its optimized version 8b-19 , shows high potency and excellent selectivity in biochemical and cellular assays. While in vivo data for 8b-19 is emerging, its predecessor, compound 8b , has shown in vivo activity in a mast cell-driven anaphylaxis model.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound (and its related compounds 8b and 8b-19) and L-1.
Table 1: In Vitro Potency and Kinetics
| Parameter | This compound (Compound 8b-19) | L-1 |
| Target | PTPN22 | PTPN22 |
| IC50 | 250 nM[1] | 1.4 µM |
| Ki | 110 nM (for parent compound 8b)[2] | 0.50 µM |
| Mechanism of Action | Competitive[2] | Competitive |
Table 2: Selectivity Profile
| Inhibitor | Selectivity vs. SHP2 | Selectivity vs. PTP1B | Other PTPs |
| This compound (8b-19) | 15.2-fold[1] | 19.2-fold[1] | Little to no activity against a broad panel including SHP1, TCPTP, MEG2, PEST, HePTP, FAP-1, PTPα, PTPε, VHZ, Laforin, and LMW-PTP.[1] |
| L-1 | >7-10 fold (over 16 similar PTPs) | >7-10 fold (over 16 similar PTPs) | Part of a panel of 16 similar protein tyrosine phosphatases. |
Table 3: In Vivo Data
| Parameter | This compound (parent compound 8b) | L-1 |
| Animal Model | Mouse model of anaphylaxis[2][3] | MC38 and CT26 tumor models in mice[3] |
| Dosing | Not specified | 10 mg/kg, intraperitoneally |
| Pharmacokinetics (AUC) | Not available | 4.55 µM·h |
| Pharmacokinetics (Cmax) | Not available | 1.11 µM |
| Efficacy | Down-regulated mast cell action and anaphylaxis.[2][3] | Significantly reduced tumor growth.[3] Phenocopied the anti-tumor effects of PTPN22 genetic knockout.[4][5] |
Signaling Pathways and Experimental Workflows
PTPN22 Signaling Pathway in T-Cell Receptor Activation
PTPN22 is a key negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation. PTPN22 dampens this signal by dephosphorylating key signaling molecules. Inhibition of PTPN22 is expected to enhance T-cell activation.
Caption: PTPN22 negatively regulates TCR signaling by dephosphorylating Lck and ZAP70.
General Experimental Workflow for PTPN22 Inhibitor Evaluation
The evaluation of novel PTPN22 inhibitors typically follows a multi-step process from initial biochemical screening to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of PTPN22 inhibitors.
Experimental Protocols
1. PTPN22 Enzymatic Assay (p-NPP Substrate)
This protocol is a general method for determining the in vitro potency (IC50) of PTPN22 inhibitors using the chromogenic substrate p-nitrophenyl phosphate (B84403) (pNPP).
-
Materials:
-
Recombinant human PTPN22 enzyme.
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT.
-
p-Nitrophenyl phosphate (pNPP) substrate solution.
-
Test inhibitors (this compound or L-1) dissolved in DMSO.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor to the wells. Include a DMSO-only control.
-
Add the recombinant PTPN22 enzyme to all wells except for the blank control.
-
Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.
-
Initiate the reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 1 N NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Assay for PTPN22 Inhibition in Jurkat T-Cells
This protocol assesses the ability of an inhibitor to modulate T-cell receptor signaling in a cellular context.
-
Materials:
-
Jurkat T-cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Test inhibitors (this compound or L-1).
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation.
-
Phospho-specific antibodies (e.g., anti-phospho-Lck, anti-phospho-ERK).
-
Flow cytometer or Western blot equipment.
-
-
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Lyse the cells and prepare protein extracts.
-
Analyze the phosphorylation status of key signaling proteins (e.g., Lck, ZAP70, ERK) by Western blotting or intracellular flow cytometry using phospho-specific antibodies.
-
An increase in the phosphorylation of these proteins upon inhibitor treatment indicates successful target engagement and inhibition of PTPN22 in a cellular environment.[1]
-
3. In Vivo Tumor Model Efficacy Study
This protocol describes a general approach to evaluate the anti-tumor efficacy of PTPN22 inhibitors in a syngeneic mouse model.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6).
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Test inhibitor (e.g., L-1) formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the PTPN22 inhibitor or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injections).[6]
-
Measure tumor volume regularly using calipers.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Compare tumor growth between the treated and control groups to determine the efficacy of the inhibitor.[3]
-
Conclusion
Both this compound (specifically 8b-19) and L-1 are valuable tools for studying the role of PTPN22 in health and disease. L-1 has demonstrated in vivo anti-tumor activity, making it a strong candidate for further development in immuno-oncology.[3][4][5] this compound (8b-19) exhibits superior in vitro potency and a highly selective profile, suggesting it may have a wider therapeutic window and fewer off-target effects.[1] The choice between these inhibitors will depend on the specific research question and experimental context. Further in vivo studies on this compound (8b-19) will be crucial to fully assess its therapeutic potential.
References
- 1. PTPN22 inhibitor 8b-19 | PTPN22 inhibitor | Probechem Biochemicals [probechem.com]
- 2. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 6. researchgate.net [researchgate.net]
PTPN22 Inhibitor 8b Demonstrates High Selectivity Against SHP1 and SHP2 Phosphatases
For Immediate Release
A detailed analysis of the selective PTPN22 inhibitor, compound 8b, reveals a significant selectivity profile against the closely related protein tyrosine phosphatases SHP1 and SHP2. This guide provides a comprehensive comparison of its inhibitory activity, detailed experimental methodologies, and an overview of the targeted signaling pathway, offering valuable insights for researchers in immunology and drug discovery.
In the landscape of therapeutic development for autoimmune diseases and cancer immunotherapy, the protein tyrosine phosphatase non-receptor type 22 (PTPN22) has emerged as a critical target. A potent inhibitor, known as compound 8b, has demonstrated significant and selective inhibition of PTPN22. This comparison guide delves into the selectivity profile of compound 8b against two other important phosphatases, SHP1 (PTPN6) and SHP2 (PTPN11), presenting key experimental data and protocols for the scientific community.
Selectivity Profile of Compound 8b
Compound 8b exhibits potent inhibition of PTPN22 with an IC50 value of 0.259 µM.[1] Crucially, it displays a remarkable selectivity of at least 9-fold for PTPN22 over a panel of other protein tyrosine phosphatases, including the structurally similar SHP1 and SHP2.[1][2] This selectivity is a critical attribute for a therapeutic candidate, as off-target inhibition of SHP1 or SHP2 could lead to unintended biological effects.
| Phosphatase | Inhibitor | IC50 (µM) | Selectivity vs. PTPN22 |
| PTPN22 | Compound 8b | 0.259 | - |
| SHP1 | Compound 8b | > 2.3 (Estimated) | > 9-fold |
| SHP2 | Compound 8b | > 2.3 (Estimated) | > 9-fold |
Table 1: Comparative inhibitory activity of compound 8b against PTPN22, SHP1, and SHP2. The IC50 values for SHP1 and SHP2 are estimated based on the reported at least 9-fold selectivity.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for compound 8b against PTPN22, SHP1, and SHP2 was conducted using a robust in vitro enzymatic assay.
Enzymatic Assay for IC50 Determination:
The phosphatase activity was measured using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). The assay was performed in a 96-well plate format in a total volume of 100 µL.
-
Reagents:
-
Recombinant human PTPN22, SHP1, and SHP2 catalytic domains.
-
DiFMUP substrate.
-
Assay buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, and 5 mM DTT.
-
Compound 8b dissolved in DMSO.
-
-
Procedure:
-
A serial dilution of compound 8b was prepared in the assay buffer.
-
The recombinant phosphatase enzyme was added to each well containing the inhibitor or DMSO (vehicle control) and incubated for 15 minutes at room temperature to allow for inhibitor binding.
-
The enzymatic reaction was initiated by the addition of the DiFMUP substrate.
-
The fluorescence intensity was measured kinetically over 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.
-
The rate of the enzymatic reaction was calculated from the linear portion of the fluorescence curve.
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
PTPN22 Signaling Pathway in T-Cells
PTPN22 is a critical negative regulator of T-cell receptor (TCR) signaling.[3][4][5] Upon T-cell activation, PTPN22 dephosphorylates key signaling molecules, thereby dampening the immune response.[3][4] The inhibition of PTPN22 by compounds like 8b is expected to enhance T-cell activation, a desirable outcome in cancer immunotherapy.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing PTPN22 inhibitors like compound 8b involves a multi-step workflow, from initial screening to detailed enzymatic and cellular assays.
Conclusion
Compound 8b stands out as a potent and selective inhibitor of PTPN22. Its ability to discriminate between PTPN22 and the closely related phosphatases SHP1 and SHP2 underscores its potential as a valuable research tool and a promising scaffold for the development of novel therapeutics for a range of immune-mediated diseases. The provided experimental details and pathway diagrams offer a foundational resource for researchers aiming to further investigate the role of PTPN22 in health and disease.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN22 interacts with EB1 to regulate T-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating the In Vivo Validation of PTPN22 Inhibition in Rheumatoid Arthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) has emerged as a significant genetic risk factor for a multitude of autoimmune diseases, including rheumatoid arthritis (RA).[1][2] PTPN22 functions as a crucial negative regulator of T cell receptor (TCR) signaling, thereby controlling T cell activation.[3] The discovery of a single nucleotide polymorphism (rs2476601) in the PTPN22 gene, resulting in an R620W substitution, has solidified its role in autoimmune susceptibility.[2] This has spurred interest in developing small molecule inhibitors targeting PTPN22 as a potential therapeutic strategy for RA.
This guide provides a comparative overview of the in vivo validation of PTPN22 targeting in preclinical models of rheumatoid arthritis. As of the latest literature review, specific in vivo data for a compound designated "Ptpn22-IN-2" in a rheumatoid arthritis model is not publicly available. Therefore, this guide will utilize data from studies on Ptpn22 knockout (KO) mice as a surrogate to model the potential effects of PTPN22 inhibition. This approach allows for a detailed examination of the biological consequences of ablating PTPN22 function in the context of inflammatory arthritis. We will also provide information on a known PTPN22 inhibitor, PTPN22-IN-1 (also known as L-1), as a reference for a tool compound.
PTPN22 Signaling Pathway in T-Cells
The following diagram illustrates the central role of PTPN22 in negatively regulating T-cell receptor (TCR) signaling.
Alternative PTPN22 Inhibitors
While in vivo RA data for specific PTPN22 inhibitors is scarce, several compounds have been developed for research purposes. One such example is PTPN22-IN-1 (L-1) .
| Compound | Target | IC50 | Ki | In Vivo Application |
| PTPN22-IN-1 (L-1) | PTPN22 | 1.4 µM | 0.50 µM | Shown to augment anti-tumor immunity in mouse xenograft models. |
Experimental Protocols for In Vivo Rheumatoid Arthritis Models
The validation of a PTPN22 inhibitor would necessitate the use of established animal models of RA. Below are detailed protocols for three commonly used models.
Collagen-Induced Arthritis (CIA) Model
This is a widely used model that shares many pathological and immunological features with human RA.
-
Animals: DBA/1 mice (highly susceptible) or C57BL/6 mice (moderately susceptible), typically 8-10 weeks old.
-
Induction:
-
Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen (CII) in Complete Freund's Adjuvant (CFA). Inject 100 µg of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify CII in Incomplete Freund's Adjuvant (IFA). Inject 100 µg of the emulsion intradermally at a different site.
-
-
Disease Assessment:
-
Monitor mice daily or every other day for signs of arthritis starting from day 21.
-
Clinical scoring is performed on each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw thickness is measured using a caliper.
-
-
Outcome Measures: Clinical score, paw thickness, histological analysis of joints for inflammation, pannus formation, and bone erosion, measurement of serum anti-CII antibodies and inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).
SKG Mouse Model
This is a spontaneous model of autoimmune arthritis caused by a point mutation in the ZAP70 gene, leading to altered T cell selection.
-
Animals: SKG mice on a BALB/c background.
-
Induction: Arthritis is induced by a single intraperitoneal injection of a microbial component, such as zymosan A (from Saccharomyces cerevisiae) or mannan.
-
Disease Assessment:
-
Arthritis typically develops 2-3 weeks after induction.
-
Clinical scoring is performed as described for the CIA model.
-
-
Outcome Measures: Clinical score, histological analysis of joints, flow cytometric analysis of immune cell populations (especially Th17 and Treg cells) in lymph nodes and spleen, and measurement of serum cytokines and autoantibodies (e.g., rheumatoid factor).
K/BxN Serum Transfer Arthritis Model
This model focuses on the effector phase of arthritis, mediated by autoantibodies.
-
Animals: Recipient mice can be of various strains (e.g., C57BL/6, BALB/c).
-
Induction: Arthritis is induced by intraperitoneal injection of serum from arthritic K/BxN mice. A second injection is often given 2 days later.
-
Disease Assessment:
-
Arthritis develops rapidly, within 24-48 hours.
-
Clinical scoring and paw thickness measurements are performed daily.
-
-
Outcome Measures: Clinical score, paw thickness, and histological analysis of joints. This model is particularly useful for studying the role of innate immune cells and inflammatory mediators.
Comparative Performance Data: Insights from Ptpn22 Knockout Mice
The following tables summarize the observed phenotypes of Ptpn22 KO mice in different arthritis models, providing a proxy for the potential effects of a PTPN22 inhibitor.
Table 1: Effect of Ptpn22 Knockout on Arthritis Development
| Model | Genetic Background | Effect of Ptpn22 KO on Arthritis Severity | Effect of Ptpn22 KO on Arthritis Incidence | Reference |
| SKG | BALB/c | Decreased | Decreased | [3] |
| K/BxN Serum Transfer | C57BL/6 | Increased | Not reported | [4] |
Table 2: Immunological Phenotype of Ptpn22 Knockout Mice in Arthritis Models
| Model | Key Immunological Changes with Ptpn22 Knockout | Reference |
| SKG | - Shift from a pathogenic Th17 response to a Th1/Treg-focused response- Increased IL-2 production by CD4+ T cells- Reduced proportions of Th17 cells | [3] |
| General Phenotype | - Increased numbers of effector/memory T cells with age- Enhanced T cell proliferation and cytokine production upon TCR stimulation | [5] |
Visualizing Experimental and Logical Frameworks
Experimental Workflow for In Vivo Validation
The diagram below outlines a typical workflow for testing a PTPN22 inhibitor in a preclinical RA model.
Conceptual Comparison of PTPN22 Inhibition
This diagram illustrates the expected outcomes of PTPN22 inhibition compared to a control group in an RA model.
Discussion and Future Directions
The data from Ptpn22 knockout mice present a complex picture. In the T-cell-driven SKG model, PTPN22 deficiency is protective, suggesting that inhibiting PTPN22 could be beneficial by skewing the T-cell response towards a less pathogenic phenotype.[3] Conversely, in the antibody-mediated K/BxN model, PTPN22 deficiency exacerbates disease, highlighting the context-dependent role of this phosphatase.[4]
These findings underscore the importance of carefully selecting the appropriate animal model for evaluating PTPN22 inhibitors. A T-cell-centric model like the SKG mouse may be more predictive of the efficacy of a PTPN22 inhibitor that primarily targets T-cell activation.
It is also crucial to consider the potential differences between complete genetic ablation (knockout) and pharmacological inhibition. A small molecule inhibitor may not achieve 100% target engagement and may have off-target effects. Furthermore, the timing of inhibitor administration (prophylactic vs. therapeutic) will be a critical parameter in study design.
Future studies should aim to directly test potent and selective PTPN22 inhibitors, such as PTPN22-IN-1 (L-1), in various RA models to confirm the therapeutic potential suggested by the genetic studies. Such experiments will be vital in determining whether PTPN22 inhibition represents a viable strategy for the treatment of rheumatoid arthritis.
References
- 1. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.10. K/BxN serum-transfer arthritis (STA) mice model [bio-protocol.org]
- 3. Loss of the Protein Tyrosine Phosphatase PTPN22 Reduces Mannan-Induced Autoimmune Arthritis in SKG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of PTPN22 risk variant in the development of autoimmunity: Finding common ground between mouse and man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The contribution of PTPN22 to rheumatological disease - PMC [pmc.ncbi.nlm.nih.gov]
PTPN22 Inhibitors in Cancer Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase non-receptor type 22 (PTPN22) has emerged as a critical regulator of immune signaling, making it a compelling target for cancer immunotherapy.[1][2][3] Inhibition of PTPN22 is hypothesized to enhance anti-tumor immunity by lowering the activation threshold of T cells and promoting a pro-inflammatory tumor microenvironment.[1][4][5] This guide provides a comparative analysis of key PTPN22 inhibitors investigated in preclinical cancer models, focusing on their performance, mechanism of action, and the experimental data supporting their potential.
Performance of PTPN22 Inhibitors: A Quantitative Overview
The development of small molecule inhibitors targeting PTPN22 has yielded promising candidates that have been evaluated for their biochemical potency and efficacy in vivo. The following table summarizes the key quantitative data for prominent PTPN22 inhibitors.
| Inhibitor | IC50 (PTPN22) | Selectivity | In Vivo Cancer Models | Key In Vivo Effects | Combination Therapy |
| L-1 | 1.4 ± 0.2 µM[1][6] | >7-10 fold over 16 other PTPs[1][6][7] | MC38 (colon adenocarcinoma), CT26 (colon carcinoma)[1][7] | Reduced tumor growth, Increased infiltration of CD4+ and CD8+ T cells and Tumor-Associated Macrophages (TAMs)[1][5][7] | Synergizes with anti-PD-1 therapy to enhance tumor clearance[1][5][8][9] |
| L-107 | 630 nM[4] | >10-fold over SHP2/PTP1B[4] | In vivo evaluation ongoing[4] | Not yet reported | Not yet reported |
| L-107-8 | Not specified | Improved solubility over L-107[4] | Mouse xenograft models (evaluation ongoing)[4] | Not yet reported | Not yet reported |
| I-C11 | 4.6 ± 0.4 µM[1] | >7-fold over other PTPs | Not specified in reviewed literature | Not specified in reviewed literature | Not specified in reviewed literature |
| NC1 | 4.3 ± 0.3 µM[1] | >1.9-fold against a panel of PTPs[1] | Not specified in reviewed literature | Augmented phosphorylation of ERK and Lck in T-cells[1] | Not specified in reviewed literature |
Mechanism of Action: Modulating the Immune Response
PTPN22 is a key negative regulator of T cell receptor (TCR) signaling.[9][10][11] It exerts its inhibitory function by dephosphorylating key signaling molecules in the TCR pathway, such as Lck and ZAP70.[7][9] By inhibiting PTPN22, small molecule inhibitors effectively "release the brakes" on T cell activation, leading to a more robust anti-tumor immune response.
Pharmacological inhibition of PTPN22 with compounds like L-1 has been shown to phenocopy the anti-tumor effects observed in PTPN22 knockout mice.[5][7] This includes not only the enhanced activation and proliferation of CD8+ and CD4+ T cells but also the reprogramming of tumor-associated macrophages (TAMs) towards a more pro-inflammatory M1-like phenotype.[5][7]
Below is a diagram illustrating the central role of PTPN22 in the T cell receptor signaling pathway and the impact of its inhibition.
Experimental Protocols
Detailed, step-by-step experimental protocols for the in vivo studies and specific assays are not consistently available in the public domain. However, based on the reviewed literature, the following outlines the general methodologies employed.
In Vitro PTPN22 Inhibition Assay (General Protocol)
A common method to determine the IC50 of PTPN22 inhibitors involves a phosphatase assay using a synthetic phosphopeptide substrate.
-
Reagents : Recombinant human PTPN22 enzyme, a fluorogenic or colorimetric phosphatase substrate (e.g., DiFMUP), assay buffer, and the test inhibitor at various concentrations.
-
Procedure :
-
The PTPN22 enzyme is incubated with varying concentrations of the inhibitor in the assay buffer.
-
The reaction is initiated by the addition of the phosphatase substrate.
-
The rate of substrate dephosphorylation is measured over time using a plate reader (fluorescence or absorbance).
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[12]
-
In Vivo Tumor Model Studies (General Workflow)
Syngeneic mouse models are standard for evaluating the anti-tumor efficacy of PTPN22 inhibitors.
-
Animal Models : Immunocompetent mouse strains such as C57BL/6 or BALB/c are typically used.[7]
-
Tumor Cell Implantation : Syngeneic tumor cells (e.g., MC38 or CT26) are injected subcutaneously into the flanks of the mice.[7]
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment and control groups. The PTPN22 inhibitor (e.g., L-1) is administered, often intraperitoneally, on a defined schedule.[6][7]
-
Monitoring : Tumor volume is measured regularly using calipers.[6]
-
Endpoint Analysis : At the end of the study, tumors are excised. Immune cell infiltration is analyzed by techniques such as flow cytometry or immunohistochemistry to quantify the presence of CD4+ T cells, CD8+ T cells, and TAMs.[6][7]
Conclusion
The preclinical data strongly support the continued investigation of PTPN22 inhibitors as a novel cancer immunotherapy. The lead compound, L-1, and its more potent derivative, L-107, have demonstrated significant potential in vitro and in vivo. The ability of these inhibitors to enhance T cell-mediated tumor killing and reprogram the tumor microenvironment, particularly in combination with checkpoint inhibitors, provides a compelling rationale for their further development. Future work will likely focus on optimizing the pharmacokinetic properties and selectivity of these inhibitors to advance them into clinical trials.
References
- 1. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Influence of PTPN22 Allotypes on Innate and Adaptive Immune Function in Health and Disease [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 5. aacr.org [aacr.org]
- 6. researchgate.net [researchgate.net]
- 7. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 10. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Ptpn22-IN-2: A Comparative Guide to Cross-Reactivity with Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) inhibitor, Ptpn22-IN-2, with other protein tyrosine phosphatases (PTPs). This compound, also identified in scientific literature and commercial sources as PTPN22-IN-1 or L-1, is a potent and selective inhibitor of PTPN22, a key negative regulator of T-cell receptor (TCR) signaling and a target for immunotherapy.[1] Understanding the selectivity of this inhibitor is crucial for its development as a specific chemical probe and potential therapeutic agent.
Comparative Selectivity Profile of PTPN22 Inhibitors
While specific quantitative data for the cross-reactivity of this compound (L-1) against a full panel of protein tyrosine phosphatases is not publicly available, it is reported to exhibit greater than 7- to 10-fold selectivity for PTPN22 over a panel of 16 similar PTPs.[2][3][4] To provide a comparative context, the table below summarizes the selectivity data for other well-characterized PTPN22 inhibitors against a range of relevant protein tyrosine phosphatases.
| Inhibitor | PTPN22 IC₅₀ (µM) | Other Protein Tyrosine Phosphatases | Selectivity (Fold) |
| This compound (L-1) | 1.4 | Panel of 16 PTPs | >7-10 |
| I-C11 | 4.6 | PTP1B | 2.6 |
| SHP2, HePTP, PTP-MEG2, FAP-1, VHR, CD45, LAR, PTPα | >7 | ||
| LTV-1 | Not specified | TCPTP | ~3 |
| PTP1B | ~3 | ||
| SHP1 | 46 | ||
| CD45 | 59 | ||
| PTP-PEST | >200 | ||
| Compound 17 | 1.5 | PTP-PEST | >10 |
| HePTP | >10 | ||
| CD45 | >10 | ||
| Compound 8b | 0.26 | PTP1B, SHP1, SHP2, TC-PTP, HePTP, PTP-Meg2, PTP-PEST, FAP1, PTPH1, CD45, LAR, PTPα, PTPβ, PTPε, PTPγ, PTPμ, PTPσ | >9 |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity is calculated as the ratio of the IC₅₀ for the off-target phosphatase to the IC₅₀ for PTPN22. A higher fold selectivity indicates a more specific inhibitor.
Experimental Protocols
The determination of inhibitor selectivity against a panel of protein tyrosine phosphatases typically involves a series of biochemical assays. The following is a generalized protocol based on common methodologies cited in the literature.
In Vitro Phosphatase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of a purified phosphatase.
Materials:
-
Purified recombinant protein tyrosine phosphatases (PTPN22 and a panel of other PTPs)
-
Phosphatase substrate: A synthetic phosphopeptide or a small molecule substrate such as p-nitrophenyl phosphate (B84403) (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay Buffer: Typically, a buffer at a specific pH (e.g., pH 7.2) containing a reducing agent like dithiothreitol (B142953) (DTT) to maintain the active state of the phosphatase.
-
Test Inhibitor (this compound) and control compounds.
-
96-well or 384-well microplates.
-
Microplate reader capable of measuring absorbance (for pNPP) or fluorescence (for DiFMUP).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Assay Reaction Setup: In a microplate, add the assay buffer, the purified phosphatase enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for binding.
-
Initiation of Reaction: Add the phosphatase substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Monitor the dephosphorylation of the substrate over time by measuring the change in absorbance or fluorescence at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate dephosphorylation) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each phosphatase.
-
-
Selectivity Calculation: Calculate the selectivity fold by dividing the IC₅₀ value for each off-target phosphatase by the IC₅₀ value for PTPN22.
Visualizations
Experimental Workflow for Inhibitor Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of this compound.
PTPN22 Signaling Pathway in T-Cell Receptor Activation
Caption: PTPN22 negatively regulates TCR signaling.
References
Head-to-Head Comparison: Ptpn22-IN-2 and Established Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase non-receptor type 22 (PTPN22) has emerged as a significant genetic risk factor for a multitude of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and systemic lupus erythematosus.[1][2][3] This has positioned PTPN22 as a compelling therapeutic target for the development of novel immunomodulatory drugs. This guide provides a head-to-head comparison of a PTPN22 inhibitor, Ptpn22-IN-2 (also reported as L-1), with known immunosuppressants, based on available preclinical data.
Mechanism of Action: A Tale of Two Contexts
PTPN22 is a critical negative regulator of T-cell receptor (TCR) signaling.[4][5] By dephosphorylating key signaling molecules, it dampens T-cell activation, playing a crucial role in maintaining immune homeostasis. The therapeutic rationale for inhibiting PTPN22 in autoimmune diseases is to restore normal immune tolerance by modulating this hyperactive signaling pathway.
However, recent studies on the PTPN22 inhibitor L-1 have primarily focused on its role in cancer immunotherapy, where it has been shown to enhance anti-tumor immune responses by promoting the activation of CD8+ T cells and macrophages.[4][6][7] This seemingly paradoxical effect highlights the complex role of PTPN22 in different disease contexts. In autoimmunity, the goal is to suppress an overactive immune system, while in cancer, the aim is to boost the immune response against tumor cells.
In contrast, traditional immunosuppressants have well-defined mechanisms for dampening the immune system:
-
Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus): Inhibit the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation.
-
mTOR Inhibitors (e.g., Sirolimus): Block the mammalian target of rapamycin, a crucial pathway for cell growth and proliferation.
-
Antiproliferative Agents (e.g., Methotrexate, Mycophenolate Mofetil): Interfere with the synthesis of DNA and RNA, thereby inhibiting the proliferation of immune cells.
-
JAK Inhibitors (e.g., Tofacitinib): Block the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is involved in the signaling of numerous cytokines that drive immune responses.
In Vitro Activity of this compound (L-1)
Limited in vitro data is available for the PTPN22 inhibitor L-1. The following table summarizes its reported potency.
| Compound | Target | Assay | IC50 | Ki | Selectivity |
| This compound (L-1) | PTPN22 | Enzymatic Assay | 1.4 µM | 0.50 µM | >7-10 fold over similar phosphatases |
In Vivo Efficacy: A Notable Absence in Autoimmune Models
A significant gap exists in the current scientific literature regarding the in vivo efficacy of this compound (L-1) in animal models of autoimmune disease. The available data focuses on its application in cancer models, where it has demonstrated anti-tumor effects.[4][5][7]
One study investigating PTPN22 deficiency in the SKG mouse model of mannan-induced arthritis found that the loss of PTPN22 resulted in less severe arthritis.[8] This suggests that PTPN22 may have a complex, context-dependent role in autoimmune inflammation. However, this study did not evaluate a PTPN22 inhibitor directly, nor did it provide a comparison with other immunosuppressants.
Due to the lack of direct comparative studies, a quantitative head-to-head comparison of this compound with known immunosuppressants in relevant autoimmune models is not possible at this time.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the extent to which T-cells divide in response to a stimulus.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
2. CFSE Staining:
-
Add carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium containing 10% fetal bovine serum (FBS).
-
Wash the cells twice with complete RPMI medium.
3. Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add the desired stimulus (e.g., anti-CD3/anti-CD28 antibodies, mitogens like PHA, or allogeneic stimulator cells for a mixed lymphocyte reaction).
-
Add various concentrations of the test compounds (this compound and known immunosuppressants).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence intensity. Each peak of decreasing fluorescence represents a cell division.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model for rheumatoid arthritis.
1. Animals:
-
Use susceptible mouse strains, such as DBA/1J, typically 8-10 weeks old.
2. Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).
-
Administer a 100 µL subcutaneous injection at the base of the tail.
3. Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL subcutaneous injection at the base of the tail.
4. Treatment:
-
Begin treatment with the test compounds (this compound and known immunosuppressants) at a predetermined time point, either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Administer the compounds daily or as determined by their pharmacokinetic properties.
5. Disease Assessment:
-
Monitor the mice daily for signs of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis of the entire paw).
-
The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
6. Endpoint Analysis:
-
At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines).
-
Harvest paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
Conclusion and Future Directions
The current body of evidence suggests that PTPN22 is a promising therapeutic target. However, the role of PTPN22 inhibitors in the context of autoimmune diseases remains to be fully elucidated. The available data for this compound (L-1) is primarily from cancer immunotherapy studies, where it demonstrates an immune-enhancing effect. This contrasts with the genetic association of PTPN22 with autoimmunity, which suggests that inhibition should be immunosuppressive.
Future research should focus on:
-
Evaluating this compound and other selective PTPN22 inhibitors in a range of in vivo models of autoimmune diseases, such as collagen-induced arthritis and experimental autoimmune encephalomyelitis.
-
Conducting direct head-to-head studies comparing the efficacy of PTPN22 inhibitors with standard-of-care immunosuppressants.
-
Investigating the cellular and molecular mechanisms by which PTPN22 inhibition modulates immune responses in the context of autoimmunity.
Such studies are crucial to determine the true therapeutic potential of PTPN22 inhibitors as a novel class of immunosuppressive agents.
References
- 1. The potential of PTPN22 as a therapeutic target for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTPN22 in autoimmunity: different cell and different way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of PTPN22 in the pathogenesis of autoimmune diseases: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 5. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacr.org [aacr.org]
- 7. Systemic inhibition of PTPN22 augments anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of the Protein Tyrosine Phosphatase PTPN22 Reduces Mannan-Induced Autoimmune Arthritis in SKG Mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PTPN22-IN-2 Mechanism of Action with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor Ptpn22-IN-2 with genetic models of Ptpn22 function. By examining experimental data from studies utilizing both approaches, we aim to confirm the mechanism of action of this compound and highlight its utility as a chemical probe to dissect the role of the protein tyrosine phosphatase non-receptor type 22 (PTPN22) in immune signaling.
Introduction to PTPN22
PTPN22, also known as Lymphoid Tyrosine Phosphatase (LYP) in humans and PEP in mice, is a critical negative regulator of immune cell activation.[1][2][3] It is predominantly expressed in hematopoietic cells and plays a key role in setting the signaling threshold for T-cell and B-cell receptor activation.[1][3] Genetic variations in the PTPN22 gene, particularly the R620W single nucleotide polymorphism, are strongly associated with an increased risk of multiple autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[1][3][4]
This compound: A Potent and Selective Inhibitor
This compound, also referred to as compound 8b-19, is a potent and selective small molecule inhibitor of PTPN22 with a reported IC50 of 250 nM.[2] Developed through structure-based drug design, this inhibitor offers a valuable tool for the acute and reversible modulation of PTPN22 activity, complementing studies using genetic models where the gene is permanently altered.
Comparison of Pharmacological Inhibition and Genetic Models
To validate that this compound acts by inhibiting PTPN22, its effects can be compared to the phenotypes observed in genetic mouse models, namely Ptpn22 knockout (KO) mice, which lack the Ptpn22 protein, and Ptpn22 R619W knock-in (KI) mice, which express a variant homologous to the human disease-associated R620W allele.
T-Cell Activation and Signaling
A primary function of PTPN22 is to dephosphorylate key signaling molecules downstream of the T-cell receptor (TCR), thereby dampening T-cell activation. Inhibition or absence of PTPN22 is therefore expected to lead to hyperresponsive T-cells.
Table 1: Comparison of T-Cell Phenotypes
| Feature | Ptpn22 Knockout (KO) Mice | Ptpn22 R619W Knock-in (KI) Mice | This compound (or similar inhibitors) |
| TCR Signaling | Enhanced | Enhanced | Enhanced (inferred from cellular assays) |
| T-Cell Activation | Increased | Increased | Increased (inferred from cellular assays) |
| Effector/Memory T-Cell Population | Expanded | Expanded | Not directly reported for this compound |
| Cytokine Production (e.g., IL-2) | Increased | Increased | Increased in cellular assays |
Ptpn22 KO mice exhibit enhanced TCR signaling and an accumulation of effector and memory T-cells.[5] Similarly, the Ptpn22 R619W KI mice show a hyperactive T-cell phenotype. While direct in vivo data for this compound is limited, in vitro studies with this class of inhibitors demonstrate increased T-cell activation and cytokine production upon TCR stimulation, consistent with the genetic models. Another potent PTPN22 inhibitor, L-1, has been shown to phenocopy the anti-tumor effects of Ptpn22 KO in mice, which is driven by enhanced T-cell function.[3][6]
B-Cell Phenotypes
The role of PTPN22 in B-cell signaling is also significant. Genetic models have revealed its involvement in B-cell development and tolerance.
Table 2: Comparison of B-Cell Phenotypes
| Feature | Ptpn22 Knockout (KO) Mice | Ptpn22 R619W Knock-in (KI) Mice | This compound (or similar inhibitors) |
| BCR Signaling | Enhanced | Enhanced | Not directly reported for this compound |
| Transitional B-Cells | Normal | Increased | Not reported |
| Germinal Center B-Cells | Spontaneous formation in aged mice | Spontaneous formation in aged mice | Not reported |
| Autoantibody Production | Absent in non-autoimmune backgrounds | Present in mixed genetic backgrounds | Not reported |
Both Ptpn22 KO and R619W KI mice on a C57BL/6 background show an expansion of germinal center B-cells with age.[7] However, the development of autoantibodies in the R619W KI model is dependent on the genetic background, highlighting the interplay of PTPN22 with other genetic factors.[1][7] The effects of this compound on these specific B-cell populations in vivo have not been extensively reported.
Experimental Protocols
PTPN22 Inhibition Assay (In Vitro)
Objective: To determine the in vitro potency of a PTPN22 inhibitor.
Method:
-
Recombinant human PTPN22 protein is incubated with a fluorescently labeled phosphopeptide substrate (e.g., DiFMUP).
-
The inhibitor (this compound) is added at various concentrations.
-
The reaction is initiated and incubated at room temperature.
-
The rate of dephosphorylation is measured by monitoring the increase in fluorescence.
-
IC50 values are calculated by fitting the data to a dose-response curve.
T-Cell Proliferation Assay
Objective: To assess the effect of PTPN22 inhibition or genetic deletion on T-cell proliferation.
Method:
-
Splenocytes are isolated from wild-type, Ptpn22 KO, or Ptpn22 R619W KI mice.
-
T-cells are purified using magnetic-activated cell sorting (MACS).
-
For inhibitor studies, wild-type T-cells are pre-incubated with this compound or vehicle control.
-
T-cells are labeled with a proliferation dye (e.g., CFSE or CellTrace Violet).
-
Cells are stimulated with anti-CD3 and anti-CD28 antibodies for 72 hours.
-
Proliferation is assessed by flow cytometry, measuring the dilution of the proliferation dye.
In Vivo Tumor Model
Objective: To evaluate the effect of PTPN22 inhibition or genetic deletion on anti-tumor immunity.
Method:
-
Wild-type and Ptpn22 KO mice are subcutaneously injected with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma).
-
A cohort of wild-type mice is treated with a PTPN22 inhibitor (e.g., L-1) or vehicle control via intraperitoneal injection.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the experimental endpoint, tumors and tumor-draining lymph nodes are harvested for analysis of immune cell infiltration and activation by flow cytometry.
Visualizing the Mechanism and Workflow
Caption: PTPN22 negatively regulates T-cell activation.
Caption: Workflow for comparing this compound and genetic models.
Conclusion
This comparative analysis confirms the mechanism of action of this compound and validates its use as a pharmacological tool to investigate PTPN22 function. For researchers and drug developers, this compound and similar molecules represent promising leads for the development of therapeutics targeting autoimmune diseases and for enhancing cancer immunotherapy. The consistency between pharmacological and genetic approaches provides a robust foundation for the continued exploration of PTPN22 as a therapeutic target.
References
- 1. JCI - A disease-associated PTPN22 variant promotes systemic autoimmunity in murine models [jci.org]
- 2. PTPN22 Acts in a Cell Intrinsic Manner to Restrict the Proliferation and Differentiation of T Cells Following Antibody Lymphodepletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTPN22: Structure, Function, and Developments in Inhibitor Discovery with Applications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of PTPN22 risk variant in the development of autoimmunity: Finding common ground between mouse and man - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of PTPN22 Inhibition with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic performance of PTPN22 inhibitors, both as a monotherapy and in combination with checkpoint inhibitors, against checkpoint inhibitors alone. The data presented is based on preclinical studies and highlights the potential of targeting the PTPN22 phosphatase to enhance anti-tumor immunity. While the specific compound "Ptpn22-IN-2" is not widely documented in publicly available research, this guide utilizes data from studies on a well-characterized small molecule PTPN22 inhibitor, PTPN22-IN-1 (also known as L-1) , which serves as a representative for this class of molecules.
Executive Summary
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibition has emerged as a promising strategy to augment anti-tumor immunity. Preclinical evidence strongly suggests that the pharmacological inhibition of PTPN22, particularly in combination with immune checkpoint blockade (e.g., anti-PD-1/PD-L1), leads to a synergistic anti-tumor effect. This combination therapy not only enhances T-cell activation and proliferation but also favorably remodels the tumor microenvironment, leading to improved tumor control and survival in preclinical models.
Data Presentation: PTPN22-IN-1 in Combination with Checkpoint Inhibitors
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of PTPN22 inhibition in combination with checkpoint blockade in syngeneic mouse tumor models.
Table 1: In Vivo Efficacy of PTPN22 Inhibition with Anti-PD-1 in MC38 Colon Adenocarcinoma Model
| Treatment Group | Tumor Growth Inhibition | Complete Response (CR) Rate | Reference |
| Vehicle Control | - | 0% | [3] |
| PTPN22-IN-1 (L-1) alone | Significant | Not Reported | [3] |
| Anti-PD-1 alone | Moderate | 20% | [3] |
| PTPN22-IN-1 (L-1) + Anti-PD-1 | Superior to monotherapies | 45% | [3] |
Table 2: In Vivo Efficacy of PTPN22 Inhibition with Anti-PD-L1 in CT26 Colon Carcinoma Model
| Treatment Group | Tumor Growth Inhibition | Complete Response (CR) Rate | Reference |
| Vehicle Control | - | 0% | [3] |
| PTPN22-deficient mice + Anti-PD-L1 | Significant | 50% | [3] |
| Wild-Type mice + Anti-PD-L1 | Moderate | 0% | [3] |
Note: Data for PTPN22-deficient mice is presented as a genetic surrogate for pharmacological inhibition, demonstrating the on-target effect of PTPN22 loss.
Table 3: Pharmacological Profile of PTPN22-IN-1 (L-1)
| Parameter | Value | Reference |
| IC50 | 1.4 µM | [4][5] |
| Ki | 0.50 µM | [4][5] |
| Selectivity | >7-10 fold over similar phosphatases | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language for use with Graphviz.
PTPN22 Signaling in T-Cell Activation
Caption: PTPN22 negatively regulates TCR signaling by dephosphorylating key kinases Lck and ZAP70.
Experimental Workflow for In Vivo Synergy Studies
Caption: Workflow for evaluating the synergy of PTPN22 inhibitors and checkpoint blockade in vivo.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PTPN22 inhibitor synergy with checkpoint inhibitors, primarily based on the study by Ho et al., 2021.
In Vivo Tumor Studies
-
Animal Models:
-
C57BL/6J and BALB/c mice (female, 6-8 weeks old) are used for the MC38 and CT26 tumor models, respectively.
-
Animals are housed in a specific pathogen-free facility.
-
-
Tumor Cell Culture and Implantation:
-
MC38 (colon adenocarcinoma) and CT26 (colon carcinoma) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Mice are subcutaneously injected in the flank with 5 x 105 MC38 cells or 1 x 106 CT26 cells in 100 µL of PBS.
-
Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length x width2) / 2.
-
-
Drug Formulation and Administration:
-
PTPN22-IN-1 (L-1): Formulated in a vehicle of 5% N-methyl-2-pyrrolidone (NMP), 30% polyethylene (B3416737) glycol 400 (PEG400), and 65% of a 20% aqueous solution of (SBE)β-CD (Captisol). Administered intraperitoneally (i.p.) at a dose of 10 mg/kg.
-
Anti-PD-1/PD-L1 Antibodies: InVivoMAb anti-mouse PD-1 (clone RMP1-14) or anti-mouse PD-L1 (clone 10F.9G2) are administered i.p. at a dose of 200 µg per mouse.
-
Treatment Schedule:
-
PTPN22-IN-1 (L-1) is administered twice daily for 5 consecutive days per week for two weeks, followed by once daily for 5 consecutive days for one week, starting on day 3 post-tumor implantation.[6]
-
Anti-PD-1/PD-L1 antibody is administered on days 8, 11, and 14 post-tumor implantation.
-
-
Immunological Assays
-
Flow Cytometry for Immune Cell Profiling:
-
Tumors are harvested, minced, and digested in a solution of collagenase D and DNase I to obtain a single-cell suspension.
-
Cells are stained with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1) and intracellular markers (e.g., FoxP3, IFN-γ, Granzyme B) after fixation and permeabilization.
-
Data is acquired on a multicolor flow cytometer and analyzed using appropriate software (e.g., FlowJo).
-
-
Immunohistochemistry (IHC):
-
Tumor tissues are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
5 µm sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate-based buffer.
-
Sections are blocked with a serum-free protein block.
-
Primary antibodies (e.g., anti-CD8) are incubated overnight at 4°C.
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB).
-
Slides are counterstained with hematoxylin.
-
Stained slides are imaged, and the number of positive cells per unit area is quantified.
-
Conclusion
The inhibition of PTPN22, as demonstrated by studies with the small molecule inhibitor PTPN22-IN-1 (L-1), presents a compelling strategy to enhance the efficacy of checkpoint inhibitor immunotherapy. The synergistic effect observed in preclinical models, characterized by significantly improved tumor growth inhibition and complete response rates, is supported by a clear mechanistic rationale: the unleashing of T-cell-mediated anti-tumor immunity. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and build upon these promising findings in the development of novel cancer immunotherapies. Further research into optimizing the pharmacological properties of PTPN22 inhibitors and exploring their efficacy in a broader range of tumor types is warranted.
References
- 1. JCI - Systemic inhibition of PTPN22 augments anticancer immunity [jci.org]
- 2. PTPN22 - Wikipedia [en.wikipedia.org]
- 3. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 4. PTPN22 inhibitor L-1 | PTPN22 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of small molecule PTPN22 inhibitors for immunotherapy | Poster Board #501 - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Proper Disposal and Safe Handling of Ptpn22-IN-2
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This document provides essential safety and logistical information for the proper handling and disposal of Ptpn22-IN-2, a potent inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 22. The following procedures are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with regulations.
Immediate Safety and Handling Precautions
Researchers handling this compound should adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes. If swallowed or inhaled, seek immediate medical attention.
Storage: Store this compound and its solutions at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[1]
Quantitative Data for a Related PTPN22 Inhibitor
| Compound | IC50 | Ki | Selectivity |
| PTPN22-IN-1 | 1.4 µM | 0.50 µM | >7-10 fold selectivity for PTPN22 over similar phosphatases |
Data for PTPN22-IN-1, a potent PTPN22 inhibitor.[1]
Disposal Procedures
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
General Guidance:
-
Consult a Professional: Contact a licensed professional waste disposal service to dispose of this material.
-
Follow Regulations: Observe all federal, state, and local environmental regulations regarding chemical waste disposal.
-
Incineration: One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Disposal Workflow
The following diagram outlines the recommended step-by-step procedure for the disposal of this compound.
Caption: A workflow diagram illustrating the proper steps for the disposal of this compound.
PTPN22 Signaling Pathway
PTPN22 is a protein tyrosine phosphatase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] It achieves this by dephosphorylating key signaling molecules, thereby dampening T-cell activation.[2][3][4][5] Understanding this pathway is critical for researchers working with PTPN22 inhibitors like this compound.
The diagram below illustrates the role of PTPN22 in the TCR signaling cascade.
Caption: A diagram showing PTPN22's role in negatively regulating T-cell receptor signaling.
Experimental Protocols
While a specific protocol for this compound is not provided, the following outlines a general experimental workflow for studying the effects of a PTPN22 inhibitor on T-cell activation, based on published methodologies.[4][5]
Objective: To assess the impact of a PTPN22 inhibitor on T-cell activation by measuring IL-2 production.
Materials:
-
Jurkat T-cells
-
This compound (or other PTPN22 inhibitor)
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
-
Cell culture medium and supplements
-
ELISA kit for IL-2 quantification
Procedure:
-
Cell Culture: Culture Jurkat T-cells under standard conditions.
-
Inhibitor Treatment: Pre-incubate the Jurkat cells with varying concentrations of this compound for a specified period.
-
T-Cell Stimulation: Plate the treated and untreated cells in wells coated with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor pathway.
-
Incubation: Incubate the cells for 24-48 hours to allow for cytokine production.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the IL-2 levels between the inhibitor-treated and untreated groups to determine the effect of this compound on T-cell activation.
This protocol provides a framework that can be adapted for specific research questions regarding the function of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PTPN22 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]
- 5. Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling Ptpn22-IN-2
Disclaimer: No specific Safety Data Sheet (SDS) for Ptpn22-IN-2 was found in the public domain at the time of this writing. The following guidance is based on general best practices for handling potent, powdered research chemicals of unknown toxicity and information available for the structurally related PTPN22 inhibitor, PTPN22-IN-1. Researchers must perform their own risk assessment and consult their institution's safety office before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure safe handling, operation, and disposal.
Personal Protective Equipment (PPE)
Given that the specific hazards of this compound are not well-documented, a cautious approach to PPE is mandatory. The following PPE should be worn at all times when handling the compound, especially in its powdered form, to prevent skin and respiratory exposure.
-
Gloves: Nitrile gloves are required. Consider double-gloving, especially when handling larger quantities or for prolonged periods.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Lab Coat: A fully buttoned lab coat must be worn to protect skin and clothing.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or other ventilated enclosure, a properly fitted N95 respirator or higher is required to prevent inhalation of the powder.
Quantitative Data Summary
The following table summarizes the available quantitative data, derived from information on the similar compound PTPN22-IN-1.
| Parameter | Value | Source Compound |
| Stock Solution Storage | ||
| Long-term (up to 6 months) | -80°C | PTPN22-IN-1[1] |
| Short-term (up to 1 month) | -20°C | PTPN22-IN-1[1] |
Experimental Protocols: Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves, lab coat, eye protection) when unpacking.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Based on data for a similar compound, long-term storage at -80°C is recommended for solutions[1].
Handling (Weighing and Solution Preparation):
-
Engineering Controls: All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Weighing:
-
Designate a specific area within the fume hood for weighing.
-
Use a microbalance with a draft shield.
-
Handle the container and spatula with care to avoid generating airborne dust.
-
-
Solution Preparation:
-
Add the solvent to the weighed powder slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
-
If sonication is required, ensure the container is properly sealed.
-
Spill Management:
-
Small Spills (Powder):
-
Do not sweep.
-
Gently cover the spill with damp paper towels to avoid raising dust.
-
Wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material in a sealed bag for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent entry into the affected area.
-
Disposal:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
Caption: Figure 1: Safe Handling Workflow for this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
